molecular formula C8H8ClN3O B2851977 3-Chloro-6-methoxy-1H-indazol-5-amine CAS No. 1356017-73-6

3-Chloro-6-methoxy-1H-indazol-5-amine

Cat. No.: B2851977
CAS No.: 1356017-73-6
M. Wt: 197.62
InChI Key: FIGABNZMCORYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxy-1H-indazol-5-amine (CAS 1356017-73-6) is a high-purity chemical compound serving as a vital heterocyclic building block in organic synthesis and pharmaceutical research . With the molecular formula C8H8ClN3O and a molecular weight of 197.62 g/mol, this compound is a key intermediate for constructing more complex molecules . The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Specifically, derivatives of 1H-indazole-3-amine are recognized as effective hinge-binding fragments that can interact with various kinase targets, making them valuable in the design of potential anticancer agents . The specific substitution pattern of chloro, methoxy, and amine groups on the indazole core provides multiple sites for further chemical modification, such as Suzuki coupling and nucleophilic substitution, allowing researchers to explore structure-activity relationships and create targeted libraries for drug discovery . This compound is exclusively for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and store it as recommended in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-chloro-6-methoxy-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-13-7-3-6-4(2-5(7)10)8(9)12-11-6/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGABNZMCORYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-Chloro-6-methoxy-1H-indazol-5-amine (CAS 1356017-73-6): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-6-methoxy-1H-indazol-5-amine, CAS 1356017-73-6, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indazole scaffold is a well-established privileged structure in pharmacology, known for its presence in numerous clinically relevant molecules.[1][2] This document delineates the core physicochemical properties, a plausible synthetic pathway, and the characteristic reactivity of the title compound. Furthermore, it explores its potential applications as a versatile building block for the synthesis of novel therapeutic agents, grounded in the established roles of its constituent functional groups in modulating bioactivity and pharmacokinetic properties.[3] Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle consisting of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[1] Its structural similarity to the endogenous indole nucleus allows it to act as an effective bioisostere, interacting with a wide array of biological targets while often conferring superior metabolic stability or modified physicochemical properties.[2] Compounds incorporating the indazole motif have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antileishmanial effects.[1][4][5] The specific substitution pattern of 3-Chloro-6-methoxy-1H-indazol-5-amine presents a unique combination of functional groups poised for strategic elaboration in the design of next-generation therapeutics.

Core Properties of 3-Chloro-6-methoxy-1H-indazol-5-amine

Physicochemical and Structural Data

The fundamental properties of 3-Chloro-6-methoxy-1H-indazol-5-amine are summarized below. While experimental data for properties such as melting and boiling points are not widely published, its identity is well-defined by its structural and molecular characteristics.

PropertyValueSource(s)
CAS Number 1356017-73-6[6]
Molecular Formula C₈H₈ClN₃O[6]
Molecular Weight 197.62 g/mol [6]
IUPAC Name 3-chloro-6-methoxy-1H-indazol-5-amine
Canonical SMILES COC1=CC2=C(C=C1N)NN=C2Cl
InChI Key Not Publicly Available
Physical Form Expected to be a powder or crystalline solid
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[6]
Molecular Structure and Functional Group Analysis

The structure of 3-Chloro-6-methoxy-1H-indazol-5-amine is characterized by four key functional groups that dictate its chemical behavior and potential applications.

G cluster_molecule 3-Chloro-6-methoxy-1H-indazol-5-amine cluster_groups Key Functional Groups mol A Amine (-NH2) Nucleophilic & Basic Center mol->A B Indazole N-H Site for Alkylation/Arylation mol->B C Chloro (-Cl) Group Modulates Electronics & Lipophilicity mol->C D Methoxy (-OCH3) Group Influences Solubility & Metabolism mol->D

Caption: Key functional regions of the title compound.

  • 5-Amino Group : This primary aromatic amine is a key reactive handle. It is basic and highly nucleophilic, making it the primary site for derivatization via acylation, sulfonylation, alkylation, or diazotization reactions.[7][8]

  • Indazole Core : The heterocyclic ring system is aromatic and relatively stable. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate regioisomeric products.

  • 3-Chloro Substituent : The chlorine atom significantly influences the electron distribution of the indazole ring and increases the molecule's lipophilicity. While generally stable, it may be susceptible to displacement via nucleophilic aromatic substitution under specific, often harsh, reaction conditions.

  • 6-Methoxy Group : This electron-donating group impacts the reactivity of the benzene portion of the scaffold. In drug development, methoxy groups can serve as hydrogen bond acceptors and are sites for metabolic O-demethylation by cytochrome P450 enzymes.[3]

Synthesis and Reactivity

Proposed Retrosynthetic Pathway

G start 2,4-Dinitro-5-methoxytoluene step1 Oxidation (e.g., KMnO4) start->step1 intermediate1 2,4-Dinitro-5-methoxybenzoic Acid step1->intermediate1 step2 Chlorination (e.g., SOCl2, then NH3) intermediate1->step2 intermediate2 2,4-Dinitro-5-methoxybenzamide step2->intermediate2 step3 Hofmann Rearrangement (e.g., Br2, NaOH) intermediate2->step3 intermediate3 4-Methoxy-2,6-dinitroaniline step3->intermediate3 step4 Reductive Cyclization (e.g., Na2S, (NH4)2S) intermediate3->step4 intermediate4 6-Methoxy-1H-indazol-5-amine step4->intermediate4 step5 Chlorination (e.g., N-Chlorosuccinimide) intermediate4->step5 product 3-Chloro-6-methoxy-1H-indazol-5-amine step5->product

Caption: Proposed synthetic workflow for the target compound.

Exemplary Experimental Protocol (Hypothetical)

The following protocol describes the final chlorination step, a critical transformation to yield the title compound from a plausible precursor.

Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine from 6-Methoxy-1H-indazol-5-amine

  • System Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Methoxy-1H-indazol-5-amine (1.0 g, 6.13 mmol).

  • Dissolution: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids are dissolved.

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) (0.86 g, 6.44 mmol, 1.05 equivalents) to the stirred solution.

    • Causality Note: NCS is a mild and regioselective electrophilic chlorinating agent for electron-rich aromatic and heterocyclic systems. The indazole C3 position is activated towards electrophilic attack. Using a slight excess ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Upon completion, pour the reaction mixture into 150 mL of ice-cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality Note: Partitioning between water and an immiscible organic solvent removes the water-soluble DMF and succinimide byproduct, isolating the desired product in the organic phase.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 3-Chloro-6-methoxy-1H-indazol-5-amine.

Chemical Reactivity Profile

The primary amino group is the most versatile reactive site for building complex molecules from this scaffold.

G cluster_reactions Typical Amine Reactions cluster_products Resulting Structures main 3-Chloro-6-methoxy-1H-indazol-5-amine acyl Acylation (R-COCl, Base) main->acyl sulf Sulfonylation (R-SO2Cl, Base) main->sulf buchwald Buchwald-Hartwig (Ar-Br, Pd Catalyst) main->buchwald reductive Reductive Amination (Aldehyde, NaBH3CN) main->reductive amide Amide Derivative acyl->amide sulfonamide Sulfonamide Derivative sulf->sulfonamide diarylamine Diaryl Amine Derivative buchwald->diarylamine sec_amine Secondary Amine Derivative reductive->sec_amine

Caption: Reactivity map centered on the 5-amino group.

Applications in Research and Drug Development

3-Chloro-6-methoxy-1H-indazol-5-amine is not an end-product but rather a strategic starting material. Its value lies in its potential to serve as a scaffold for generating libraries of diverse compounds for biological screening.

  • Kinase Inhibitor Scaffolds: The indazole nucleus is a key feature in many ATP-competitive kinase inhibitors, such as Pazopanib.[10] The 5-amino group provides a crucial attachment point for linking to other heterocyclic systems (e.g., pyrimidines, pyridines) that form key hydrogen bond interactions within the kinase hinge region.

  • Antiparasitic Agents: Indazole derivatives have shown promising activity against various parasites, including those responsible for leishmaniasis.[1][4] The mechanism often involves the inhibition of essential enzymes like trypanothione reductase.[1] This scaffold can be elaborated to optimize binding within the active site of such enzymes.

  • Fragment-Based Drug Design (FBDD): The molecule itself represents a well-functionalized fragment. The chloro and methoxy groups provide vectors for growth and exploration of the surrounding chemical space, while the amine allows for covalent linkage to other fragments or lead compounds.

Safety, Handling, and Storage

As a research chemical, 3-Chloro-6-methoxy-1H-indazol-5-amine should be handled with appropriate care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) is not universally available, data from structurally related compounds can inform a robust safety assessment.

Hazard Assessment

Based on analogous compounds, the following hazards should be assumed:

  • Acute Toxicity: May be harmful if swallowed.[11][12]

  • Skin Irritation: Causes skin irritation.[11][12]

  • Eye Irritation: Causes serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[11][12]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[11][12]

  • Handling: Avoid generating dust.[14] Use appropriate tools (spatulas) for weighing and transferring. Ensure containers are tightly closed when not in use.[6]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[13] Do not eat, drink, or smoke in the laboratory.[11]

  • Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste.[11]

Storage and Stability
  • Storage: For maximum stability, store the compound in a tightly sealed container in a refrigerator at 2-8°C.[6]

  • Protection: Protect from light and moisture.[6] Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term preservation of purity.[6]

Conclusion

3-Chloro-6-methoxy-1H-indazol-5-amine is a valuable and strategically designed chemical building block for researchers in synthetic and medicinal chemistry. Its combination of a privileged indazole core with a versatile primary amine handle, along with functionality-modulating chloro and methoxy groups, makes it an attractive starting point for the discovery of novel small-molecule therapeutics. Understanding its properties, reactivity, and handling requirements is essential for its successful application in the laboratory.

References

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indazol-5-amine.
  • Supporting Information for scientific publication. (n.d.). General Information and Synthetic Details. Retrieved February 24, 2026, from a public chemistry journal repository.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 6-Methoxy-1H-indazol-3-amine.
  • The Royal Society of Chemistry. (2025). NMR Spectra Data.
  • Angene Chemical. (2024, October 18). Safety Data Sheet.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • CAS Common Chemistry. (n.d.). Poly(L-glutamic acid). Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Nylon 66. Retrieved February 24, 2026, from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 24, 2026, from [Link]

  • El-Gamal, M. I., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. Available at: [Link]

  • BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.
  • U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-1H-indazol-3-amine Properties.
  • PubChem. (n.d.). Nylon-66. Retrieved February 24, 2026, from [Link]

  • Abbassi, F., et al. (2014). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o679. Available at: [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Michigan State University Department of Chemistry. (n.d.). Chemistry of Amines. Retrieved February 24, 2026, from [Link]

  • PubMed. (2022, December 15). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved February 24, 2026, from [Link]

  • McMurry, J. (2018, November 16). Amines and Heterocycles.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved February 24, 2026, from [Link]

  • Glatfelter, G. C., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]

  • PDBe-KB. (n.d.). Ligand Pages (PDBeChem). Retrieved February 24, 2026, from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines.
  • MDPI. (2022, October 21). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. Retrieved February 24, 2026, from [Link]

Sources

Leveraging 3-Chloro-6-methoxy-1H-indazol-5-amine: A Versatile Scaffold for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a versatile hinge-binding template in the design of kinase inhibitors.[1][2] Its structural resemblance to the adenine portion of ATP allows it to form crucial hydrogen bond interactions within the ATP-binding site of numerous kinases, making it a highly sought-after scaffold in oncology and inflammation research.[2] Among the vast library of indazole derivatives, 3-chloro-6-methoxy-1H-indazol-5-amine (CAS: 1356017-73-6) has emerged as a particularly valuable building block. This guide provides an in-depth analysis of its synthesis, strategic derivatization, and application in the development of potent and selective kinase inhibitors.

The Strategic Importance of the Indazole Core

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Small molecule kinase inhibitors have become a cornerstone of targeted therapy. The indazole core is frequently employed in the synthesis of these inhibitors because it acts as a bioisostere for other hinge-binding motifs, offering favorable drug-like properties.[3][4] Several successful anticancer drugs, including axitinib, pazopanib, and niraparib, feature an indazole core, underscoring its therapeutic relevance.[5] The specific substitution pattern of 3-chloro-6-methoxy-1H-indazol-5-amine provides three orthogonal handles for chemical modification, allowing for a systematic exploration of the chemical space around the kinase active site.

Synthesis of the Core Scaffold

The construction of the 3-chloro-6-methoxy-1H-indazol-5-amine core is a critical first step. While multiple synthetic routes to indazoles exist, a common and effective strategy involves the cyclization of appropriately substituted precursors.[6][7] A plausible and frequently utilized approach begins with a substituted nitroaniline, which undergoes diazotization and subsequent cyclization, followed by functional group manipulations. A related, documented synthesis involves the reduction of a nitroindazole precursor.[8]

Exemplary Synthetic Protocol: From Nitroindazole to the Final Amine

This protocol is based on established chemical transformations for analogous structures.[8] The key steps involve the reduction of a nitro group to an amine, a fundamental transformation in the synthesis of many pharmaceutical intermediates.

Step 1: Reduction of 3-chloro-6-methoxy-5-nitro-1H-indazole

  • Rationale: The conversion of the nitro group to a primary amine is essential to install the key 5-amino functional handle. Stannous chloride (SnCl₂) in ethanol is a classic and effective method for this reduction, offering high yields and compatibility with various functional groups.

  • Procedure:

    • To a round-bottom flask, add 3-chloro-6-methoxy-5-nitro-1H-indazole (1.0 eq).

    • Add absolute ethanol to create a suspension (approx. 20 mL per gram of starting material).

    • Add anhydrous stannous chloride (SnCl₂) (5.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction by the slow addition of a 5% aqueous potassium bicarbonate or sodium bicarbonate solution until the pH is slightly basic (pH 7-8).

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

    • Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude 3-chloro-6-methoxy-1H-indazol-5-amine.

    • The product can be further purified by flash column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-chloro-6-methoxy- 5-nitro-1H-indazole Reagents SnCl2, Ethanol Reflux, 4-6h Start->Reagents Reduction Workup 1. Cool to RT 2. Neutralize (aq. NaHCO3) 3. Extract (Ethyl Acetate) 4. Dry & Concentrate Reagents->Workup Product 3-chloro-6-methoxy- 1H-indazol-5-amine Workup->Product

Caption: Synthetic route for the preparation of the core building block.

A Building Block Approach: Vectors for Diversification

The utility of 3-chloro-6-methoxy-1H-indazol-5-amine lies in its distinct reactive sites, which serve as vectors for building a library of diverse kinase inhibitors. Each site allows for the introduction of different chemical moieties to probe specific regions of a kinase's ATP-binding pocket.

  • Vector 1 (5-Amino Group): This primary amine is a versatile nucleophile, ideal for forming stable amide, sulfonamide, or urea linkages.[8] These groups can form additional hydrogen bonds and occupy hydrophobic pockets, significantly influencing inhibitor potency and selectivity.

  • Vector 2 (3-Chloro Group): The chlorine atom is a suitable leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[9][10] This allows for the introduction of aryl, heteroaryl, alkynyl, or amino substituents, which can extend into the solvent-exposed region of the active site, enhancing affinity and modulating physicochemical properties.

  • Vector 3 (6-Methoxy Group): While less commonly modified, the methoxy group influences the electronic properties and solubility of the scaffold.[11] In specific kinases, it can form favorable interactions or be replaced with other alkoxy groups to fine-tune activity.

Chemical Diversification Points

Caption: Key reactive sites for library synthesis.

Core Synthetic Protocols for Inhibitor Development

The following sections provide validated, step-by-step protocols for derivatizing the core scaffold at its key reactive positions.

  • Causality: Amide bond formation is a robust and widely used reaction to connect the indazole core to a second fragment, often an aryl or heteroaryl carboxylic acid. This new fragment can occupy adjacent hydrophobic pockets or form new hydrogen bonds, drastically altering the inhibitor's profile.

  • Reagents & Equipment:

    • 3-chloro-6-methoxy-1H-indazol-5-amine

    • Desired carboxylic acid (1.1 eq)

    • Peptide coupling agent (e.g., HATU, HBTU) (1.2 eq)

    • Organic base (e.g., DIPEA, TEA) (2.0 eq)

    • Anhydrous solvent (e.g., DMF, DCM)

    • Standard glassware, magnetic stirrer, inert atmosphere (Nitrogen/Argon)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add the coupling agent (HATU) and the base (DIPEA) and stir for 10 minutes at room temperature to pre-activate the acid.

    • Add a solution of 3-chloro-6-methoxy-1H-indazol-5-amine in DMF to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Causality: The Suzuki coupling is a powerful C-C bond-forming reaction that replaces the 3-chloro group with a new aryl or heteroaryl moiety.[9] This modification is critical for improving potency and selectivity, as the new group can interact with residues in the outer regions of the ATP binding site.

  • Reagents & Equipment:

    • 3-substituted-1H-indazol-5-amine derivative (from step 4.1)

    • Aryl or heteroaryl boronic acid/ester (1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (5-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

    • Schlenk flask or sealed tube, inert atmosphere

  • Procedure:

    • To a Schlenk flask, add the indazole starting material, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

General Library Synthesis Workflow

Library_Synthesis Core Core Scaffold (3-Cl, 6-OMe, 5-NH2 Indazole) Step1 Step 1: Amidation R1-COOH, HATU, DIPEA Core->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling R2-B(OH)2, Pd Catalyst, Base Intermediate->Step2 Library Final Inhibitor Library (Diverse R1 and R2) Step2->Library

Caption: A two-step workflow for generating a diverse inhibitor library.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 3-chloro-6-methoxy-1H-indazol-5-amine core allows for the development of a clear SAR. The table below synthesizes general trends observed in the literature for indazole-based kinase inhibitors.[5][10]

PositionModification TypeGeneral SAR ObservationRationale
5-Amide (R1) Small, hydrophobic groups (e.g., methyl, cyclopropyl)Often well-tolerated, can fill small hydrophobic pockets near the hinge.Fills space without steric clashes.
Aromatic/Heteroaromatic ringsCan significantly increase potency through π-stacking or additional H-bonds.Provides additional binding interactions.
Groups with H-bond donors/acceptorsCan pick up interactions with backbone or side-chain residues.Improves binding affinity and specificity.
3-Aryl (R2) Substituted Phenyl RingsPotency and selectivity are highly dependent on substitution pattern (e.g., meta- or para-).Allows fine-tuning of interactions in the solvent-exposed region.
Heterocycles (e.g., Pyridine, Pyrazole)Can improve solubility and provide H-bonding opportunities.Enhances drug-like properties.
Solubilizing groups (e.g., morpholine, piperazine)Increases aqueous solubility and can improve pharmacokinetic properties.Crucial for developing orally bioavailable drugs.

Biological Evaluation: From Enzyme to Cell

Once a library of inhibitors is synthesized, a tiered approach is used to evaluate their biological activity.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust biochemical assay that measures the phosphorylation of a substrate peptide by a kinase. Inhibition is quantified by a decrease in the FRET signal.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO and dispense them into a 384-well assay plate.

    • Kinase Reaction: Add the target kinase and a biotinylated substrate peptide to the wells.

    • Initiation: Start the phosphorylation reaction by adding ATP (at a concentration near its Km value for the kinase). Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665.

    • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader. The ratio of emission at 665 nm to 620 nm is calculated.

    • Data Analysis: Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Serially Dilute Inhibitor Compounds B 2. Add Kinase + Substrate to 384-well Plate A->B C 3. Initiate with ATP Incubate at RT B->C D 4. Add HTRF Detection Reagents C->D E 5. Read Plate (665nm / 620nm) D->E F 6. Calculate IC50 Values E->F

Caption: Standard workflow for an in vitro kinase inhibition assay.

Promising compounds from the biochemical screen should be advanced to cell-based assays. These experiments determine if the inhibitor can engage its target in a cellular context and exert a biological effect, such as inhibiting the proliferation of cancer cell lines that are dependent on the target kinase.

Conclusion

3-chloro-6-methoxy-1H-indazol-5-amine is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its trifunctional nature allows medicinal chemists to systematically and efficiently probe the complex architecture of kinase active sites. By leveraging robust synthetic methodologies for derivatization at the 5-amino and 3-chloro positions, researchers can rapidly generate diverse libraries of potent and selective inhibitors. The principles and protocols outlined in this guide provide a solid framework for utilizing this powerful scaffold to develop the next generation of targeted therapeutics.

References

Sources

Technical Whitepaper: Biological Activity & Synthetic Utility of 3-Chloro-6-Methoxyindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the 3-chloro-6-methoxyindazole core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the parent compound itself exhibits low intrinsic potency, it serves as a critical electrophilic linchpin .

The specific substitution pattern offers two distinct advantages:

  • The C-3 "Warhead" (Chlorine): A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing access to the "hinge-binding" region of kinase domains.

  • The C-6 "Tuner" (Methoxy): An electron-donating group (EDG) that modulates the pKa of the indazole nitrogens (N1/N2), enhancing hydrogen bond acceptor capability while improving metabolic stability compared to unsubstituted analogs.

This guide details the synthetic access, Structure-Activity Relationship (SAR) logic, and validated biological profiles of derivatives stemming from this core.[1]

Structural Logic & SAR Profile

The biological activity of 3-chloro-6-methoxyindazole derivatives is primarily driven by their ability to mimic the adenine ring of ATP. The following diagram illustrates the SAR logic used to transform this intermediate into a potent inhibitor.

Visualization: SAR Logic Map

SAR_Logic Core 3-Chloro-6-Methoxyindazole (Core Scaffold) C3_Pos C-3 Position (Cl) Target: Hinge Region Core->C3_Pos Suzuki/Buchwald Coupling C6_Pos C-6 Position (OMe) Target: Solvent Front/Pocket Core->C6_Pos Electronic Tuning (EDG) N1_Pos N-1 Position (NH) Target: Solubility/Selectivity Core->N1_Pos Alkylation Kinase Kinase Inhibition (VEGFR, c-Met, Trk) C3_Pos->Kinase Primary Driver C6_Pos->Kinase Affinity Boost GPCR GPCR Modulation (5-HT Receptors) N1_Pos->GPCR Pharmacokinetics

Caption: Functional mapping of the 3-chloro-6-methoxyindazole scaffold showing reactive sites and their influence on biological targets.

Biological Activity Profile

Kinase Inhibition (Primary Domain)

Derivatives of 3-chloro-6-methoxyindazole are extensively documented as Type I and Type II kinase inhibitors. The 3-position is typically substituted with an aryl or heteroaryl ring to engage the hydrophobic pocket adjacent to the ATP-binding site.

Target FamilyMechanism of ActionKey Derivative FeaturesReference
VEGFR2 / PDGFR ATP-Competitive (Type I) 3-styryl or 3-aryl substitution. The indazole N2 accepts an H-bond from the hinge region (Cys919 in VEGFR2).[1, 2]
c-Met (HGFR) Type I / Type Ib 3-amino or 3-benzyl derivatives. The 6-OMe group fits into a specific hydrophobic sub-pocket, increasing selectivity over other tyrosine kinases.[3]
Trk (A/B/C) Pan-inhibition 3-vinylindazole derivatives. Essential for blocking neurotrophic signaling in glioblastoma models.[4]
Anti-Inflammatory & Immunomodulation

Beyond oncology, the scaffold has utility in modulating immune pathways.

  • MAPK1/ERK2 Inhibition: Sulfonamide derivatives at the N-1 position, combined with the 6-methoxy core, have shown micromolar inhibition of MAPK1, a key driver in inflammatory signaling [5].

  • IDO1 Inhibition: While less common than in 3-cyanoindazoles, the 3-chloro-6-methoxy variants serve as precursors to competitive inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a target for cancer immunotherapy.

Synthetic Protocols

To access the biologically active library, one must first synthesize the high-purity core. The following protocol is a self-validating system; the melting point and TLC behavior act as checkpoints.

Synthesis of 3-Chloro-6-Methoxyindazole

Reaction Principle: Electrophilic aromatic substitution (chlorination) of the electron-rich indazole ring.

Materials:

  • 6-Methoxy-1H-indazole (Starting Material)

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

  • Acetonitrile (ACN) or DMF

  • Sodium Hydroxide (NaOH)

Workflow Diagram:

Synthesis_Flow Start 6-Methoxy-1H-indazole (Dissolved in ACN/DMF) Reagent Add NCS (1.1 eq) Temp: 60-80°C Start->Reagent Monitor TLC Check (Hexane:EtOAc 3:1) Reagent->Monitor Workup Quench (Water) -> Filter Ppt Recrystallize (EtOH) Monitor->Workup SM Consumed Final 3-Chloro-6-Methoxyindazole (White Solid) Workup->Final

Caption: Step-by-step synthetic workflow for the chlorination of 6-methoxyindazole.

Detailed Procedure:

  • Dissolution: Dissolve 10 mmol of 6-methoxy-1H-indazole in 20 mL of DMF.

  • Chlorination: Add 11 mmol (1.1 eq) of N-Chlorosuccinimide (NCS) portion-wise at room temperature.

  • Heating: Heat the mixture to 60°C for 4 hours.

    • Validation Point: Check TLC (Hexane:EtOAc 7:3). The product (3-Cl) will have a higher Rf value than the starting material due to increased lipophilicity.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol to yield 3-chloro-6-methoxyindazole (Yield ~85%).

Biological Assay Protocol (Kinase Screening)

To validate the activity of derivatives synthesized from this core, a FRET-based enzymatic assay is the industry standard.

Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol Steps:

  • Preparation: Prepare 3-chloro-6-methoxyindazole derivatives in 100% DMSO (10 mM stock). Dilute to 4x final concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dispense 5 µL of recombinant Kinase (e.g., VEGFR2, c-Met) (0.5 nM final) into a 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of the compound solution. Incubate for 15 mins at RT.

  • Substrate Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at Km, Fluorescein-poly-GT substrate).

  • Detection: After 60 mins, add EDTA-containing detection reagent (Europium-labeled anti-phosphotyrosine antibody).

  • Readout: Measure signal ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

    • Calculation: % Inhibition =

      
      
      

References

  • Indazole Scaffolds in Kinase Inhibition: Discovery and SAR study of c-Met kinase inhibitors bearing a 3-aminoindazole scaffold. Source: PubMed / NIH. [Link]

  • VEGFR/PDGFR Activity: Design, synthesis, and biological evaluation of indazole derivatives as potent VEGFR-2 inhibitors. Source: European Journal of Medicinal Chemistry (via ScienceDirect). [Link]

  • Trk Inhibition Profile: Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). [Link]

  • MAPK1/ERK2 Inhibition: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Source: MDPI Molecules. [Link]

Sources

The Critical Role of pKa and Ionization States for 5-Aminoindazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The 5-aminoindazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its clinical and preclinical success is intrinsically linked to its physicochemical properties, paramount among which are its acid-dissociation constants (pKa). The pKa values of a molecule dictate its ionization state at a given physiological pH, which in turn governs critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties such as solubility, membrane permeability, and target binding affinity.[2] This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 5-aminoindazoles. We will explore the theoretical underpinnings of ionization, detail both experimental and computational methodologies for pKa determination, analyze the specific ionizable centers of the 5-aminoindazole core, and discuss the profound implications of these properties for researchers, medicinal chemists, and drug development professionals.

The 5-Aminoindazole Scaffold: A Cornerstone of Modern Therapeutics

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] Their unique structure, particularly the ability of the pyrazole nitrogens to act as hydrogen bond donors and acceptors, makes them excellent bioisosteres for purine bases. This has led to their widespread use as "hinge-binding" motifs in protein kinase inhibitors.[1] The addition of an amino group at the 5-position further enhances the molecule's utility, providing a key vector for synthetic elaboration and additional interactions with biological targets.[4] 5-Aminoindazole is recognized as a crucial building block in the synthesis of a wide array of pharmacologically active molecules, from anti-cancer agents to anti-inflammatory drugs.[5][6] Its prominence in fragment-based drug discovery (FBDD) campaigns further underscores its value as a high-quality starting point for lead optimization.[1][4]

pKa and Ionization: The Gatekeepers of Pharmacokinetics and Pharmacodynamics

Theoretical Framework

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[7] It is the specific pH at which a given ionizable group exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7] This relationship is quantitatively described by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the molar concentration of the deprotonated (conjugate base) form and [HA] is the molar concentration of the protonated (acid) form.[8]

The ionization state of a drug molecule profoundly influences its behavior:

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts, which is critical for formulation and bioavailability.

  • Permeability: Neutral, more lipophilic species are better able to cross biological membranes (like the gut wall or the blood-brain barrier) via passive diffusion.[2]

  • Target Binding: The charge of a molecule is often crucial for electrostatic interactions with amino acid residues in a protein's binding pocket. For kinase inhibitors, protonation of a hinge-binding heterocycle can be essential for potent affinity.

Ionizable Centers of 5-Aminoindazole

The 5-aminoindazole scaffold possesses three primary basic centers susceptible to protonation: the exocyclic amino group (-NH₂) and the two nitrogen atoms of the pyrazole ring (N1 and N2).

The protonation of these sites is a complex interplay of resonance, inductive effects, and tautomerism. The molecule exists as two major tautomers, 1H-indazole and 2H-indazole, which further complicates the assignment of specific pKa values.[3] However, we can predict the relative basicity:

  • The exocyclic 5-amino group is expected to have a pKa similar to aniline (pKa ≈ 4.6), as the lone pair on the nitrogen can be delocalized into the aromatic system.

  • The pyrazole nitrogens are generally less basic than aliphatic amines. The N2 nitrogen (the "pyridine-like" nitrogen) is typically the most basic site in the indazole ring itself.

Understanding which of these sites is protonated at physiological pH (≈7.4) is critical for predicting the molecule's behavior.

Experimental Methodologies for pKa Determination

The choice of an experimental method is dictated by the compound's properties, such as solubility and the presence of a chromophore, as well as the desired accuracy.

Potentiometric Titration

Causality and Trustworthiness: Potentiometry is often considered the "gold standard" for pKa determination due to its direct measurement of pH changes upon addition of a titrant. It relies on fundamental electrochemical principles and, when performed with proper calibration, provides highly accurate and reproducible results.[9]

Protocol: Automated Potentiometric Titration

  • System Preparation: Calibrate a high-precision pH electrode using at least three IUPAC-traceable buffer standards (e.g., pH 4.01, 7.00, 10.01).[10]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of 5-aminoindazole and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a final concentration of ~0.5 mM. The presence of an inert electrolyte (e.g., 0.15 M KCl) is required to maintain constant ionic strength.

  • Initial Titration: Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to ensure all basic sites are fully protonated.

  • Titration Run: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) using a microprocessor-controlled autoburette. Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the resulting sigmoid curve. Sophisticated software uses derivatives (d(pH)/dV or d²(pH)/dV²) to precisely locate the inflection points.[10]

UV-Vis Spectrophotometry

Causality and Trustworthiness: This "hybrid" method is ideal for compounds that possess a chromophore near an ionization center, causing the UV-Vis absorbance spectrum to change as a function of pH.[10] It is highly sensitive, requires very little material (typically 10⁻⁶ to 10⁻⁴ M), and is less affected by impurities than potentiometry. The self-validating nature comes from observing a clear isosbestic point, which indicates a clean equilibrium between two species.

Protocol: Spectrophotometric pKa Determination

  • Wavelength Selection: Dissolve the 5-aminoindazole sample in a highly acidic (pH ≈ 1-2) and a highly basic (pH ≈ 10-12) buffer. Scan the UV-Vis spectrum (e.g., 200-400 nm) for each to identify the wavelengths of maximum absorbance difference (λmax) between the protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffers (at least 10-12) with known pH values spanning the expected pKa range, maintaining constant ionic strength.

  • Measurement: Add a small, constant aliquot of a concentrated stock solution of 5-aminoindazole to each buffer solution in a cuvette. Record the absorbance at the pre-determined λmax for each pH.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve can be analyzed using the following equation, derived from the Henderson-Hasselbalch relationship, where the pKa is the pH at the inflection point.[11] pKa = pH + log((A_I - A)/(A - A_N)) Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.[11]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution add_aliquot Add Aliquot of Stock to Each Buffer prep_stock->add_aliquot prep_buffers Prepare Series of Buffers (Constant Ionic Strength) prep_buffers->add_aliquot select_lambda Identify Analytical Wavelength (λmax) record_abs Record Absorbance at λmax vs. pH select_lambda->record_abs add_aliquot->record_abs plot_data Plot Absorbance vs. pH (Sigmoid Curve) record_abs->plot_data calc_pka Calculate pKa from Inflection Point plot_data->calc_pka

Workflow for UV-Vis Spectrophotometric pKa Determination.
Method Principle Advantages Limitations
Potentiometric Titration Measures potential (pH) change during acid-base titration.Gold standard, high accuracy, does not require a chromophore.Requires higher sample amount and purity, sensitive to CO₂.
UV-Vis Spectrophotometry Measures absorbance changes with pH.High sensitivity, requires very little sample, tolerant of impurities.Requires a chromophore near the ionization site, co-solvent effects.
NMR Spectroscopy Measures chemical shift changes of nuclei with pH.Can resolve pKa values of multiple sites in complex molecules.[7]Lower throughput, requires higher concentration, expensive instrumentation.

Computational Approaches to pKa Prediction

In early-stage drug discovery, where hundreds of virtual or newly synthesized compounds must be evaluated, computational prediction offers an indispensable high-throughput alternative to experimental measurement.[9]

Causality and Rationale: The goal of computational methods is to accurately calculate the free energy difference (ΔG) between the protonated and deprotonated states of a molecule in solution. The pKa can then be derived from this energy difference.

Quantum Mechanics (QM) Methods

QM approaches, particularly those based on Density Functional Theory (DFT), calculate the electronic structure of a molecule to determine the energies of the different protonation states.[12][13] These methods are highly accurate but computationally expensive. A thermodynamic cycle is often employed, calculating energies in the gas phase and then applying a correction for the free energy of solvation using a continuum solvation model (like PCM).[12] While powerful, the computational cost can make them impractical for large-scale screening.[14]

Empirical and Machine Learning Methods

These methods rely on large databases of experimentally determined pKa values.[15]

  • Quantitative Structure-Property Relationship (QSPR): These models build linear or non-linear equations that correlate structural descriptors (e.g., electronic, steric) with pKa values.

  • Fragment-Based/LFER: These methods deconstruct a molecule into fragments with known pKa contributions and assemble them to predict the pKa of the whole molecule. Commercial software from vendors like ChemAxon and Schrödinger often employ these rapid and effective techniques.[15]

  • Machine Learning: Modern approaches use machine learning algorithms trained on vast chemical datasets to predict pKa with increasing accuracy, often rivaling QM methods for common chemical scaffolds at a fraction of the computational cost.[15]

Ionization States of 5-Aminoindazole

While specific, multi-pKa experimental data for the parent 5-aminoindazole is not prominently available in the reviewed literature, we can construct a reliable model of its ionization behavior based on the pKa values of analogous structures.[16][17]

The molecule has three basic centers. We will denote the pKa of the conjugate acid of each site as:

  • pKa1: For the 5-amino group.

  • pKa2: For the most basic pyrazole nitrogen (likely N2).

  • pKa3: For the least basic pyrazole nitrogen (likely N1).

Ionizable Group Analogous Compound Estimated pKa Rationale
5-Amino Group (-NH₃⁺)Aniline~4.5 - 5.0Aromatic amine with lone pair delocalized into the ring system.
Pyrazole N2-H⁺Indazole/Pyrazole~1.0 - 2.5Pyridine-like nitrogen; basicity is low due to aromaticity.
Pyrazole N1-H⁺Pyrrole< 0Pyrrole-like nitrogen; lone pair is part of the aromatic sextet and not readily available for protonation.

Based on this analysis, the 5-amino group is the most basic center. At physiological pH, the molecule will exist predominantly in its neutral form, but the equilibrium between different protonation states is key to its function.

ionization_states dication Dication (Highly Acidic, pH < 1) monocation_amino Monocation (Amino) (pH ≈ 1-4) dication->monocation_amino pKa ≈ 1-2 (Pyrazole N-H) neutral Neutral Species (pH ≈ 5-12) monocation_amino->neutral pKa ≈ 4.5 (Amino N-H) anion Anion (Highly Basic, pH > 12) neutral->anion pKa > 12 (Indazole N-H)

Predominant Ionization States of 5-Aminoindazole vs. pH.

Implications for Rational Drug Design

The pKa profile of a 5-aminoindazole-based drug candidate has direct and actionable consequences for lead optimization.

  • Target Affinity (Kinase Inhibition): Many kinase inhibitors form critical hydrogen bonds with the "hinge" region of the ATP binding site.[1] The ability of the indazole nitrogens to act as both H-bond donors and acceptors is key. While the neutral form is predominant in solution at pH 7.4, the specific microenvironment of the binding pocket can alter the effective pKa, favoring a protonated state that enhances binding affinity. A medicinal chemist might tune the electronics of the ring to modulate the pKa of the pyrazole nitrogens to optimize this interaction.

  • Cellular Permeability and Efflux: To reach an intracellular target like a kinase, the drug must cross the cell membrane. The neutral form of 5-aminoindazole, which predominates at physiological pH, is more lipophilic and thus more permeable. A compound that is too basic (pKa >> 8) would be mostly protonated and trapped in the extracellular space or acidic endosomes, exhibiting poor bioavailability.

  • Aqueous Solubility: For intravenous formulation or oral absorption, a drug must have adequate aqueous solubility. While the neutral form is less soluble, the ability to form a soluble salt by protonating the 5-amino group (pKa ≈ 4.5) is a critical formulation strategy.

By understanding the pKa values, a drug development team can anticipate and mitigate potential liabilities. For instance, if a promising inhibitor has a high pKa leading to poor permeability, chemists can introduce electron-withdrawing groups to lower the basicity of the problematic center, striking a balance between potency and drug-like properties.

Conclusion

The pKa values and resulting ionization states of 5-aminoindazoles are not mere academic data points; they are fundamental properties that govern the entire pharmacokinetic and pharmacodynamic profile of any drug candidate built upon this scaffold. A thorough understanding and precise measurement of these values are essential for success. This guide has outlined the core principles of ionization and provided a framework of robust experimental and computational methodologies for their determination. By leveraging this knowledge, researchers can make more informed decisions in hit-to-lead campaigns, rationally design molecules with optimized ADME properties, and ultimately accelerate the development of novel and effective 5-aminoindazole-based therapeutics.

References

  • Chem-Impex. 5-Aminoindazole.

  • Alam, M. M., & Lee, D. U. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Molecules, 21(11), 1549.

  • ChemicalBook. 5-AMINOINDAZOLE | 19335-11-6.

  • Benchchem. High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery.

  • Synblock. 1-BOC-5-Amino-indazole | 129488-10-4.

  • Hirst, G. C., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 234–238.

  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Molecules, 27(19), 6549.

  • PharmaBlock. Indazoles in Drug Discovery.

  • Shafi, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

  • ResearchGate. Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole.

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

  • Nishihara, I., & Nakano, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13298.

  • Rowan. How to Predict pKa.

  • Reddit. Computational pKa Determination.

  • Sola-Liana, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(39), 25113–25124.

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 42(9), 1747–1773.

  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.

  • Uddin, M. N., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237.

  • National Institute of Standards and Technology. 5-Aminoindazole.

  • National Institute of Standards and Technology. 5-Aminoindazole.

  • University of Calgary. Ch27 pKa and pI values.

  • Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475–4489.

  • PubChem. 1H-Indazol-5-amine.

  • da Silva, A. D., et al. (2007). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Eclética Química, 32(4), 47-54.

  • ResearchGate. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

  • ResearchGate. Ionization state of amino acids at given pH‐values.

  • Master Organic Chemistry. The pKa Table Is Your Friend.

  • YouTube. Acidity and Ionization States of Amino Acids.

  • University of Guelph. Amino Acid Properties: Polarity and Ionization.

Sources

Methodological & Application

Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine from 6-methoxy-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine

Executive Summary

This technical guide details the synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine from its precursor 6-methoxy-1H-indazol-5-amine . This transformation involves the regioselective installation of a chlorine atom at the C3 position of the indazole ring.

While direct chlorination is chemically feasible, the presence of the electron-rich primary amine at C5 and the methoxy group at C6 creates significant challenges regarding regioselectivity (competition between C3, C4, and C7 sites) and chemoselectivity (risk of N-oxidation or N-chlorination).

This guide presents two protocols:

  • Protocol A (The "Gold Standard"): A protection-deprotection strategy ensuring maximal regiocontrol and purity, recommended for GLP/GMP campaigns.

  • Protocol B (Direct Synthesis): A rapid, one-step method utilizing controlled stoichiometry, suitable for early-stage discovery and high-throughput screening.

Strategic Analysis: The Chemist's Challenge

The substrate, 6-methoxy-1H-indazol-5-amine, presents a unique electronic landscape. To synthesize the target successfully, one must understand the competing electronic forces:

  • The Indazole Core: The C3 position is the inherent nucleophilic site for electrophilic aromatic substitution (EAS) in 1H-indazoles, behaving similarly to the C4 position of pyrazole.

  • The 5-Amino Group (+M Effect): A strong electron-donating group (EDG) that activates the benzene ring, specifically the ortho positions (C4 and C6). Since C6 is occupied, it strongly activates C4.

  • The 6-Methoxy Group (+M Effect): Another strong EDG that activates C5 (occupied) and C7.

The Conflict: While C3 is the "natural" reactive site for indazoles, the benzene ring is super-activated by the combined 5-NH₂ and 6-OMe groups. Direct chlorination risks producing C7-chloro impurities or N-chloro species.

The Solution:

  • Reagent Selection: N-Chlorosuccinimide (NCS) is selected over elemental chlorine (

    
    ) or sulfuryl chloride (
    
    
    
    ). NCS provides a controlled source of electrophilic chlorine (
    
    
    ) and allows for precise stoichiometric control to prevent over-chlorination.
  • Solvent Effects: DMF (N,N-Dimethylformamide) is chosen for its ability to stabilize the polar transition state of the EAS reaction and its solubility profile for polar indazoles.

Visualizing the Reaction Pathway

The following diagram outlines the decision tree and chemical pathways for this synthesis.

G cluster_0 Starting Material cluster_1 Protocol A: High Fidelity (Recommended) cluster_2 Protocol B: Direct Route SM 6-methoxy-1H- indazol-5-amine Prot_Step1 Protection (Ac2O, Pyridine) SM->Prot_Step1 Route A Direct_Step Direct Chlorination (NCS, DMF, 0°C to RT) SM->Direct_Step Route B (Risk: C7-Cl isomer) Intermediate N-(6-methoxy-1H- indazol-5-yl)acetamide Prot_Step1->Intermediate Prot_Step2 Chlorination (NCS, DMF, 50°C) Intermediate->Prot_Step2 Cl_Intermediate N-(3-chloro-6-methoxy- 1H-indazol-5-yl)acetamide Prot_Step2->Cl_Intermediate Prot_Step3 Deprotection (HCl, MeOH, Reflux) Cl_Intermediate->Prot_Step3 Product TARGET: 3-Chloro-6-methoxy- 1H-indazol-5-amine Prot_Step3->Product Direct_Step->Product

Figure 1: Synthetic pathways for the C3-chlorination of 6-methoxy-1H-indazol-5-amine.

Protocol A: High-Fidelity Synthesis (Protection Strategy)

Recommendation: Use this method for scale-up (>1g) or when high purity (>98%) is required. Acetylation attenuates the activating power of the amine, reducing the risk of side reactions on the benzene ring.

Step 1: Protection
  • Dissolve: Charge 6-methoxy-1H-indazol-5-amine (1.0 eq) into a reactor with Dichloromethane (DCM) (10 V).

  • Add Base: Add Pyridine (1.5 eq) or Triethylamine (1.5 eq).

  • Acetylate: Cool to 0°C. Add Acetic Anhydride (

    
    )  (1.2 eq) dropwise.
    
  • Monitor: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS for consumption of amine.

  • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over

    
    , filter, and concentrate.
    
    • Intermediate: N-(6-methoxy-1H-indazol-5-yl)acetamide.

Step 2: Regioselective Chlorination[1]
  • Solvent System: Dissolve the acetamide intermediate (1.0 eq) in DMF (5-8 V).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.

    • Note: Do not dump NCS all at once; an exotherm can degrade regioselectivity.

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

    • Why Heat? The acetyl group deactivates the ring slightly; mild heating ensures the reaction overcomes the activation energy for C3 substitution without promoting C7 chlorination.

  • Quench: Pour the reaction mixture into ice water (20 V). The product should precipitate.

  • Isolation: Filter the solid. Wash with water to remove residual DMF and Succinimide. Dry in a vacuum oven.

Step 3: Deprotection
  • Hydrolysis: Suspend the chlorinated intermediate in Methanol (10 V).

  • Acidify: Add 6N HCl (5.0 eq).

  • Reflux: Heat to reflux (approx. 65°C) for 2–4 hours.

  • Neutralization: Cool to RT. Neutralize carefully with Sat.

    
      or 1N NaOH  to pH 8.
    
  • Final Isolation: Extract with Ethyl Acetate (3x), dry (

    
    ), and concentrate.
    
    • Purification: Recrystallize from Ethanol/Heptane if necessary.

Protocol B: Direct Synthesis (Rapid Route)

Recommendation: Use for small-scale (<100mg) discovery or when speed is prioritized over yield.

Methodology
  • Preparation: Dissolve 6-methoxy-1H-indazol-5-amine (1.0 eq) in DMF or Acetonitrile (10 V).

    • Expert Tip: Acetonitrile is easier to remove but DMF often provides better solubility for indazoles.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to suppress N-chlorination and C7-chlorination.

  • Controlled Addition: Dissolve NCS (1.0 eq) in a minimal amount of the chosen solvent. Add this solution dropwise to the amine solution over 30 minutes.

    • Stoichiometry: Do not exceed 1.05 eq of NCS. Excess NCS will lead to polychlorination.

  • Aging: Stir at 0°C for 1 hour, then allow to warm to RT slowly over 2 hours.

  • Workup: Dilute with Ethyl Acetate and wash with water (3x) to remove DMF/Succinimide.

  • Purification: This route often requires Flash Column Chromatography (SiO2, DCM/MeOH gradient) to separate the C3-Cl product from trace C7-Cl isomers.

Analytical Data & Validation

To validate the synthesis, compare the NMR signals of the Starting Material (SM) and the Product.

FeatureStarting Material (SM)Target Product (3-Cl)Interpretation
C3-Proton Singlet ~ 7.9 - 8.0 ppmABSENT Disappearance of the highly deshielded pyrazole proton confirms C3 substitution.
C4-Proton Singlet ~ 6.8 - 7.0 ppmSinglet ~ 6.9 - 7.1 ppmRemains a singlet; slight downfield shift due to Cl proximity.
C7-Proton Singlet ~ 6.8 - 7.0 ppmSinglet ~ 6.8 - 7.0 ppmRemains a singlet.
Mass Spec (ESI) [M+H]+[M+H]+ + 34 amuCharacteristic Chlorine isotope pattern (

ratio 3:1).
Safety & Handling
  • NCS (N-Chlorosuccinimide): Irritant and moisture sensitive. Store in a cool, dry place. Avoid inhalation of dust.

  • DMF: Hepatotoxic and teratogenic. Use only in a well-ventilated fume hood.

  • Reaction Risk: Chlorination reactions can be exothermic. Always perform additions slowly at controlled temperatures.

References
  • N-Chlorosuccinimide (NCS)

    • BenchChem. (2025).[2] N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. Retrieved from

    • Organic Chemistry Portal. N-Chlorosuccinimide (NCS).[2][3][4][5][6] Retrieved from

  • Indazole Chemistry & Regioselectivity

    • Lukasiewicz Research Network. (2007).[7] Synthesis of substituted amino-indazoles and pyrazines. Retrieved from

    • National Institutes of Health (NIH). Study of the Addition Mechanism of 1H-Indazole Derivatives. Retrieved from

  • General Protocols for Heterocycle Chlorination

    • TCI Chemicals. Chlorination of (Hetero)arene Derivatives. Retrieved from

Sources

Application Note: A Protocol for the Regioselective C3-Chlorination of 6-Methoxy-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases.[1][2][3] The functionalization of the indazole ring is a critical step in the synthesis of these molecules, and the introduction of a chlorine atom can significantly modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.[4] Specifically, halogenation at the C3 position provides a key synthetic handle for further diversification through cross-coupling reactions.[5]

This application note provides a detailed, field-tested protocol for the regioselective chlorination of 6-methoxy-5-nitro-1H-indazole at the C3 position to yield 3-chloro-6-methoxy-5-nitro-1H-indazole. This particular intermediate is of interest in the development of novel kinase inhibitors and other targeted therapeutics.[3][6] We will explore the underlying chemical principles that govern the reaction's regioselectivity and provide a step-by-step methodology suitable for researchers in synthetic chemistry and drug development.

Chemical Principles and Rationale

The regioselectivity of electrophilic substitution on the indazole ring is a complex interplay of the inherent reactivity of the heterocyclic system and the electronic effects of its substituents.[7] The successful chlorination at the C3 position hinges on understanding these factors.

1. Indazole Ring Reactivity: The indazole system is an aromatic heterocycle. The pyrazole portion of the ring system is generally more electron-rich than the benzene portion and thus more susceptible to electrophilic attack. The C3 position is a well-documented site for electrophilic functionalization.[7]

2. Mechanism: Electrophilic Aromatic Substitution: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[8][9] The chlorinating agent, N-Chlorosuccinimide (NCS), acts as a source of an electrophilic chlorine species ("Cl+").[10][11] The π-system of the indazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[9] Subsequent deprotonation restores aromaticity, yielding the final chlorinated product.

3. Directing Effects of Substituents: The regiochemical outcome is dictated by the two substituents on the benzene ring:

  • 6-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG), making it an "activating" group for electrophilic substitution.[12][13] It increases electron density on the ring, particularly at the ortho and para positions, through a resonance effect.

  • 5-Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG), making it a strong "deactivating" group.[12][13] It significantly reduces the nucleophilicity of the benzene ring, directing incoming electrophiles to the meta position relative to itself.

The combined effect of a strong deactivator (-NO₂) and a strong activator (-OCH₃) on the benzene ring makes it less reactive towards electrophilic attack compared to the unsubstituted pyrazole ring. This electronic environment strongly favors substitution on the heterocyclic portion of the molecule, specifically at the electron-rich C3 position.

4. Choice of Reagent: N-Chlorosuccinimide (NCS) is selected as the ideal chlorinating agent for this transformation. It is a stable, crystalline solid that is safer and easier to handle than gaseous chlorine. It provides a mild source of electrophilic chlorine, often leading to high regioselectivity with fewer side products compared to harsher reagents.[14]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
6-Methoxy-5-nitro-1H-indazole≥97%Commercially Available885520-41-8Starting material
N-Chlorosuccinimide (NCS)≥98%Commercially Available128-09-6Corrosive, handle with care
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially Available75-05-8Reaction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6For extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available144-55-8For aqueous wash
Brine (Saturated NaCl solution)ACS GradeCommercially Available7647-14-5For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available7487-88-9Drying agent
Silica Gel230-400 meshCommercially Available7631-86-9For column chromatography
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).[15]

  • N-Chlorosuccinimide (NCS): NCS is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[16][17] Handle only in a well-ventilated fume hood. Avoid creating dust.[18][19] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

  • Solvents: Acetonitrile and Ethyl Acetate are flammable and should be handled away from ignition sources.

  • Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations.[18]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - 6-Methoxy-5-nitro-1H-indazole - N-Chlorosuccinimide (NCS) C Dissolve Starting Material in Acetonitrile under N2 A->C B Prepare Anhydrous Acetonitrile B->C D Add NCS Portion-wise at 0-25°C C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Quench with Water E->F Upon completion G Extract with Ethyl Acetate F->G H Wash Organic Layer: - Sat. NaHCO₃ - Brine G->H I Dry (MgSO₄), Filter, & Concentrate H->I J Purify by Silica Gel Column Chromatography I->J K Characterize Product: - ¹H NMR - ¹³C NMR - HRMS J->K

Sources

Application Notes and Protocols for Utilizing 3-Chloro-6-methoxy-1H-indazol-5-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS). By employing libraries of low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient and comprehensive exploration of a target's chemical space.[1] This approach identifies weak-binding but highly ligand-efficient fragments that serve as high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[1][2]

Within the vast landscape of chemical fragments, the indazole scaffold has emerged as a "privileged" structure in medicinal chemistry.[2] Its rigid, bicyclic aromatic nature, combined with the ability to act as both a hydrogen bond donor and acceptor, makes it an ideal pharmacophore for engaging with a wide variety of biological targets, particularly protein kinases.[2][3] The indazole nucleus can function as an effective ATP surrogate, binding within the hinge region of kinase active sites.[3] This application note provides a detailed guide for the utilization of a specific, functionalized indazole fragment, 3-Chloro-6-methoxy-1H-indazol-5-amine , in an FBDD campaign. We will delve into its physicochemical properties, provide detailed protocols for its screening and validation, and discuss strategies for its subsequent elaboration into a lead compound.

Fragment Profile: 3-Chloro-6-methoxy-1H-indazol-5-amine

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Fragments should possess favorable physicochemical properties, including adequate solubility, and contain chemical handles that facilitate synthetic elaboration. 3-Chloro-6-methoxy-1H-indazol-5-amine is a prime candidate that adheres to the "Rule of Three," a guiding principle for fragment design.[2]

PropertyValueSource/Method
Molecular Formula C₈H₈ClN₃O[3]
Molecular Weight 197.62 g/mol Calculated
Appearance Pale-yellow to Yellow-brown Solid[3]
CAS Number 1356017-73-6[3]
Predicted XLogP3 ~1.9Estimated based on similar structures[4][5]
Predicted pKa (most basic) ~3.5Estimated based on similar structures[6]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated

The strategic placement of substituents on the indazole core enhances its utility. The 5-amino group provides a key vector for hydrogen bonding and a convenient point for synthetic elaboration. The 6-methoxy group can influence solubility and occupy a hydrophobic pocket within a binding site. The 3-chloro substituent offers another potential vector for modification or can contribute to binding affinity through specific interactions.

Proposed Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine

A practical synthesis of 3-aminoindazoles can be achieved from readily available 2-halobenzonitriles.[7] The following scheme outlines a representative synthesis for 3-Chloro-6-methoxy-1H-indazol-5-amine, adapted from established methodologies.

Scheme 1: Proposed Synthesis

Step 1: Nitration of 2-fluoro-4-methoxybenzonitrile. 2-fluoro-4-methoxybenzonitrile is nitrated to introduce a nitro group, a precursor to the 5-amino group.

Step 2: Chlorination of the resulting benzonitrile. The intermediate is chlorinated to install the chloro group at the desired position.

Step 3: Cyclization with Hydrazine. The substituted 2-fluorobenzonitrile derivative is then treated with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Step 4: Reduction of the Nitro Group. The nitro group is reduced to the 5-amino group, yielding the final product, 3-Chloro-6-methoxy-1H-indazol-5-amine.

FBDD Workflow Using 3-Chloro-6-methoxy-1H-indazol-5-amine

A typical FBDD campaign is a multi-stage process that begins with primary screening to identify binders, followed by rigorous validation and structural characterization to confirm the binding mode and inform subsequent chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead a Fragment Library (including 3-Chloro-6-methoxy-1H-indazol-5-amine) b Primary Screening (SPR, NMR, or TSA) a->b c Initial Hits b->c d Orthogonal Assays (e.g., ITC) c->d e Structural Biology (X-ray Crystallography, NMR) d->e f Validated Hits with Binding Mode Data e->f g Structure-Guided Chemistry f->g h Fragment Growing, Linking, or Merging g->h i Lead Compound h->i

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Primary Screening Protocols

The initial step is to screen a fragment library against the target protein to identify binding events. Due to the weak affinities typical of fragments (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[8]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a powerful label-free technique that measures binding events in real-time, providing kinetic data (kₐ and kₑ) and affinity (K₋).[9][10]

1. Materials and Reagents:

  • Target protein of interest (with high purity >95%)

  • SPR instrument (e.g., Biacore, Sartorius Octet)

  • Sensor chips (e.g., CM5 for amine coupling)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • 3-Chloro-6-methoxy-1H-indazol-5-amine stock solution (e.g., 100 mM in DMSO)

  • Fragment library plates

2. Experimental Procedure:

a. Protein Immobilization:

  • Equilibrate the sensor chip with running buffer.
  • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
  • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).
  • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
  • A reference channel should be prepared similarly but without protein immobilization to allow for background subtraction.

b. Fragment Screening:

  • Prepare a dilution series of the fragment in running buffer. For primary screening, a single high concentration (e.g., 200-500 µM) is often used.
  • Inject the fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
  • Between injections, regenerate the surface if necessary, using a mild solution (e.g., a short pulse of high salt or low pH buffer) that does not denature the immobilized protein.
  • A positive "hit" is identified by a response signal significantly above the background noise and a dose-dependent binding pattern upon re-testing at multiple concentrations.

3. Data Analysis and Causality:

  • The response units (RU) are proportional to the mass bound to the sensor surface.

  • By fitting the association and dissociation curves to a 1:1 binding model, the on-rate (kₐ), off-rate (kₑ), and dissociation constant (K₋ = kₑ/kₐ) can be determined.

  • Why this method? SPR is highly sensitive, provides kinetic information, and consumes relatively low amounts of protein, making it ideal for primary screening of fragment libraries.[11]

Protocol 2: NMR-Based Screening (Protein-Observed)

NMR spectroscopy is a robust method for detecting weak binding events. In protein-observed experiments, chemical shift perturbations (CSPs) in the protein's spectrum upon ligand binding indicate an interaction.[4][12]

1. Materials and Reagents:

  • ¹⁵N-isotopically labeled target protein (25-100 µM)

  • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 5% D₂O)

  • 3-Chloro-6-methoxy-1H-indazol-5-amine stock solution (100 mM in d₆-DMSO)

  • NMR tubes and spectrometer (≥600 MHz with a cryoprobe)

2. Experimental Procedure:

a. Reference Spectrum:

  • Prepare a sample of the ¹⁵N-labeled protein in the NMR buffer.
  • Acquire a 2D ¹H-¹⁵N HSQC spectrum. This serves as the reference "fingerprint" of the protein. The spectrum should be well-resolved.[4]

b. Fragment Screening:

  • Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of 100-500 µM (a 10-20 fold excess over the protein).
  • Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.
  • Compare the two spectra. Binding is indicated by changes in the chemical shifts (CSPs) of specific amide peaks in the protein backbone.

3. Data Analysis and Causality:

  • CSPs are calculated for each residue. Significant perturbations indicate that the corresponding residues are in or near the binding site.

  • The magnitude of the CSPs can be used to map the binding site onto the protein's structure.

  • Why this method? Protein-observed NMR provides direct evidence of binding to the target and can simultaneously provide structural information about the binding site, which is invaluable for guiding subsequent optimization.[12]

Part 2: Hit Validation and Structural Characterization

A hit from a primary screen must be validated to ensure it is a true binder and not an artifact. X-ray crystallography is the gold standard for unequivocally confirming a binding event and providing a high-resolution 3D structure of the fragment-protein complex.

Protocol 3: X-ray Crystallography

This technique provides an atomic-level view of how the fragment binds to the target, revealing key interactions that can be exploited for fragment elaboration.[13]

1. Materials and Reagents:

  • High-purity, stable target protein

  • Crystallization screening kits and reagents

  • 3-Chloro-6-methoxy-1H-indazol-5-amine (solid or high-concentration stock)

  • Cryoprotectant solution

  • X-ray diffraction equipment (in-house or synchrotron beamline)

2. Experimental Procedure:

a. Protein Crystallization:

  • Screen for crystallization conditions for the apo-protein using vapor diffusion (sitting or hanging drop) methods.
  • Optimize the initial hits to obtain well-diffracting crystals.

b. Fragment Soaking:

  • Prepare a soaking solution containing the mother liquor from the crystallization drop supplemented with a high concentration of 3-Chloro-6-methoxy-1H-indazol-5-amine (typically 1-20 mM).
  • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
  • Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.

c. Data Collection and Structure Determination:

  • Collect X-ray diffraction data from the cooled crystal.
  • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
  • Analyze the resulting electron density maps for evidence of the bound fragment. The appearance of a clear, unambiguous density corresponding to the shape of the fragment confirms its binding and reveals its orientation and interactions.

3. Data Analysis and Causality:

  • The final refined structure provides precise information on the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the fragment in the binding pocket.

  • Why this method? It provides the most detailed and unambiguous information about the binding mode, which is essential for the structure-guided design phase of hit-to-lead optimization.

Binding_Mode cluster_protein Protein Active Site cluster_fragment 3-Chloro-6-methoxy-1H-indazol-5-amine hinge_glu Hinge Glu hinge_met Hinge Met gatekeeper Gatekeeper Residue (Hydrophobic) pocket Hydrophobic Pocket indazole_n1 Indazole N1-H indazole_n1->hinge_met H-bond (donor) indazole_n2 Indazole N2 indazole_n2->hinge_glu H-bond (acceptor) amino_grp 5-Amino Group amino_grp->gatekeeper Hydrophobic Interaction methoxy_grp 6-Methoxy Group methoxy_grp->pocket Hydrophobic Interaction

Sources

Troubleshooting & Optimization

Technical Support Center: Nitro Reduction of 3-Chloro-6-methoxy-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Chemoselectivity for Halogenated Indazole Reduction. Target Molecule: 3-Chloro-6-methoxy-1H-indazol-5-amine. Critical Constraint: Preservation of the C-3 Chlorine atom during Nitro reduction.

Part 1: The Chemoselectivity Paradox (Root Cause Analysis)

The reduction of 3-Chloro-6-methoxy-5-nitro-1H-indazole presents a classic chemoselectivity conflict. Standard catalytic hydrogenation conditions (e.g.,


, Pd/C) favor the thermodynamically stable formation of the amine but simultaneously risk hydrodehalogenation  (cleavage of the C-Cl bond).

If you are experiencing low yields, the root cause is likely one of two pathways:

  • Over-reduction: Loss of the Chlorine atom, forming 6-methoxy-1H-indazol-5-amine (often inseparable by standard chromatography).

  • Workup Losses: The amphoteric nature of the amino-indazole scaffold leads to high water solubility or entrapment in metal oxide sludges (if using chemical reduction).

Reaction Pathway Visualization

The following diagram maps the success vs. failure pathways for this specific substrate.

ReactionPathways Substrate 3-Chloro-6-methoxy- 5-nitro-1H-indazole Intermediate Hydroxylamine Intermediate Substrate->Intermediate Step 1: Nitro Reduction Target TARGET: 3-Chloro-6-methoxy- 1H-indazol-5-amine SideProduct IMPURITY: 6-Methoxy-1H- indazol-5-amine (De-chlorinated) Target->SideProduct Over-exposure to H2/Pd Intermediate->Target Selective Conditions (Fe/NH4Cl or Pt-S/C) Intermediate->SideProduct Aggressive Hydrogenation (Pd/C, H2, Heat)

Figure 1: Reaction pathway analysis showing the critical bifurcation between the desired amino-indazole and the de-chlorinated impurity.

Part 2: Recommended Protocols

We recommend two distinct methodologies based on your scale and equipment availability.

Method A: Modified Bechamp Reduction (Fe / NH Cl)

Best For: Lab scale (<50g), high chemoselectivity, no high-pressure equipment. Mechanism: Single Electron Transfer (SET). The surface of the iron acts as the electron source; the mild conditions prevent oxidative addition into the C-Cl bond.

Protocol:

  • Solvent System: Ethanol/Water (3:1) or THF/Water (2:1). Note: Solubility of the indazole is key.

  • Reagents:

    • Substrate (1.0 equiv)

    • Iron Powder (5.0 equiv) - Must be fine powder (325 mesh).

    • Ammonium Chloride (5.0 equiv).

  • Procedure:

    • Dissolve substrate in organic solvent; add water and NH

      
      Cl.
      
    • Heat to 60°C.

    • Add Iron powder portion-wise (exothermic).

    • Reflux for 2-4 hours. Monitor by LCMS (TLC is often misleading due to streaking amines).

Method B: Sulfided Platinum Hydrogenation (Pt-S/C)

Best For: Process scale (>50g), clean workup, strict impurity control. Mechanism: Sulfur poisons the highly active sites on the Platinum lattice responsible for hydrogenolysis (C-Cl bond breaking) while leaving sites active for nitro reduction.

Protocol:

  • Catalyst: 5% Pt/C (Sulfided). Commercial designation often B109032-5 or similar.

  • Solvent: Ethyl Acetate or Methanol.

  • Conditions: 5-10 bar

    
     pressure, 25-40°C.
    
  • Critical Control: Stop reaction immediately upon consumption of starting material. Do not "cook" the product.

Part 3: Troubleshooting Guide (Ticket-Based Support)

Ticket #101: "I have a massive emulsion during Fe/NH4Cl workup."

Diagnosis: Iron oxide residues are forming a gelatinous sludge that traps your product. This is the most common failure mode for Method A.

Resolution Workflow: Do NOT simply filter through paper. Use the "Celite Sandwich" technique.

  • The Hot Filtration: Filter the reaction mixture while hot through a pad of Celite. Cold iron sludge solidifies.

  • The Cake Wash: Wash the Celite pad copiously with hot THF or Methanol. The product is likely stuck in the cake.

  • The Chelation Trick (Advanced): If the emulsion persists in the separatory funnel, add EDTA (disodium salt) or Rochelle's Salt (Potassium sodium tartrate) to the aqueous layer. This chelates residual iron ions and breaks the emulsion.

WorkupLogic Start Crude Reaction Mixture (Fe/NH4Cl) HotFilter Filter through Celite (WHILE HOT) Start->HotFilter CakeWash Wash Cake with Hot THF/MeOH HotFilter->CakeWash Filtrate Combined Filtrate CakeWash->Filtrate Concentrate Remove Volatiles Filtrate->Concentrate Partition Partition: EtOAc / Water Concentrate->Partition Emulsion Emulsion Formed? Partition->Emulsion Fix1 Add Brine Emulsion->Fix1 Mild Fix2 Add Rochelle's Salt or EDTA Emulsion->Fix2 Severe Final Clean Organic Layer Emulsion->Final No Fix1->Final Fix2->Final

Figure 2: Advanced workup decision matrix for handling iron emulsions.

Ticket #102: "Product is turning purple/black upon drying."

Diagnosis: Amino-indazoles are electron-rich and prone to air oxidation (forming quinoid-like species). Resolution:

  • Store the amine as a HCl salt . Treat the ethereal solution of the amine with 1M HCl in ether to precipitate the stable salt immediately after isolation.

  • Avoid drying in an oven exposed to air. Use a vacuum desiccator with

    
     backfill.
    
Ticket #103: "I see 5-10% de-chlorinated product with Pt/C."

Diagnosis: Catalyst activity is too high or hydrogen pressure is excessive. Resolution:

  • Switch Catalyst: Ensure you are using Sulfided Pt/C, not standard Pt/C.

  • Add Additive: Add 0.1 equiv of Morpholine or Diphenylsulfide to the reaction mixture. These act as catalyst poisons in situ to dampen activity.

  • Lower Pressure: Run at atmospheric pressure (balloon) instead of a Parr shaker.

Part 4: Comparative Data Summary

FeatureMethod A: Fe / NH

Cl
Method B: Pt-S/C (

)
Method C: SnCl

Chemoselectivity Excellent (99% retention of Cl)Very Good (95-98%)Excellent
Scalability Poor (Sludge issues >50g)Excellent (Kg scale)Poor (Toxic waste)
Reaction Time 2 - 6 Hours6 - 12 Hours1 - 3 Hours
Cost Very LowHigh (Catalyst cost)Medium
Workup Difficulty High (Emulsions)Low (Filtration)High (Acidic/Toxic)

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Zinc/Ammonium Chloride instead of Iron? A: Yes, Zinc is cleaner and reacts faster. However, Zinc reduction often stalls at the Hydroxylamine (R-NHOH) stage if the pH isn't slightly acidic. If you use Zn, ensure you use a large excess (10 equiv) of NH


Cl to drive the reaction to the amine.

Q: My product is water-soluble. How do I extract it? A: 5-amino-indazoles are amphoteric.

  • If Acidic Workup: The amine is protonated (

    
    ) and stays in water.
    
  • If Basic Workup: The indazole NH can be deprotonated (

    
    ), but usually stays neutral.
    
  • Solution: Adjust aqueous pH to ~8-9 (using saturated NaHCO

    
    ) and use n-Butanol  or 2-MeTHF  for extraction. These solvents have higher polarity than EtOAc and recover more product.
    

Q: Why is the 3-Chloro group so unstable? A: The position 3 on the indazole ring is electronically linked to the hydrazine-like portion of the heterocycle. Transition metals (Pd, Pt) can insert into the C-Cl bond via oxidative addition, facilitated by the electron-rich nature of the 6-methoxy group which pushes electron density into the ring, destabilizing the C-Cl bond.

References

  • Selective Reduction of Nitroarenes: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds." Organic Letters, 2015, 17(16), 3941–3943. Link

  • Iron/NH4Cl Methodology: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 1992, 22(22), 3189–3195.[1] Link

  • Sulfided Platinum Catalysts: "Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds."[2] Patent DE2105682A1. Link

  • Emulsion Management: "Workup: How to Manage an Emulsion." University of Rochester, Department of Chemistry. Link

  • Indazole Chemistry: "Syntheses of 1-Aryl-5-nitro-1H-indazoles." Molecules, 2018, 23(3), 674. Link

Sources

Purification methods for 3-Chloro-6-methoxy-1H-indazol-5-amine free base vs. HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 3-Chloro-6-methoxy-1H-indazol-5-amine

Case ID: IND-5-AMINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of 3-Chloro-6-methoxy-1H-indazol-5-amine (Free Base and HCl Salt).[1] This intermediate presents a unique challenge due to its amphoteric nature : the C-5 amine is basic (pKa ~3.5–4.5), while the indazole N-1 proton is weakly acidic (pKa ~13–14).[1] The presence of the electron-donating methoxy group at C-6 increases susceptibility to oxidation (browning), while the C-3 chlorine atom provides necessary lipophilicity but reduces solubility in aqueous acids compared to non-halogenated analogs.[1]

Part 1: The Free Base (Purification & Handling)

Context: The free base is the preferred form for subsequent N-acylation or Suzuki couplings.[1] However, it is prone to oxidation and "oiling out" if impurities are present.

Method A: Acid-Base "Swing" Extraction (Recommended for >5g scale)

Why this works: This method leverages the basicity of the primary amine to pull the compound into the aqueous phase, leaving non-basic impurities (e.g., unreacted nitro precursors, neutral regioisomers) in the organic phase.

Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3 x 5 mL/g).[1]

    • Checkpoint: The product moves to the aqueous layer (yellow/orange solution). The organic layer contains non-basic impurities.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained organics.[1]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~10–11 using 2M NaOH or Sat. NaHCO₃ .[1]

    • Observation: The product will precipitate as a solid or oil out.[2]

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3 x 10 mL/g).

    • Note: DCM is preferred here over EtOAc due to better solubility of the free base.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

Method B: Flash Column Chromatography (High Purity)

Why this works: Required when the impurity profile includes other basic amines (e.g., over-reduced side products).

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: DCM : MeOH (98:2 to 95:5).[1]

  • Additive: Add 1% Triethylamine (TEA) or NH₄OH to the eluent to prevent "tailing" caused by the interaction of the amine with acidic silica silanols.

Troubleshooting The Free Base
SymptomProbable CauseCorrective Action
Material turns brown/black Oxidative degradation. The electron-rich aniline oxidizes in air.[1]1. Store under Argon/Nitrogen.2. Add trace ascorbic acid during aqueous workup.3. Convert to HCl salt immediately for storage.
Low recovery in Acid-Base pH mismanagement. The indazole NH (acidic) may deprotonate at very high pH (>13), forming a water-soluble anion.[1]1. Do not exceed pH 11 during basification.2. Use Sat. NaHCO₃ (pH ~8.[1]5) instead of NaOH.[1]
Product oils out Residual solvents or impurities. 1. Triturate the oil with cold Hexane or MTBE.2. Scratch the flask wall to induce nucleation.

Part 2: The HCl Salt (Stabilization & Storage)

Context: The HCl salt is significantly more stable towards oxidation and is water-soluble.[1] It is the preferred form for long-term storage.[1]

Protocol: Controlled Salt Formation

Critical Parameter: Stoichiometry.[1] You want to protonate the C-5 amine, not the N-1 indazole nitrogen (which requires strong forcing conditions).[1]

  • Dissolution: Dissolve free base in Ethanol (EtOH) or Isopropanol (IPA) (5–10 mL/g).[1] Heat to 40°C if necessary.

  • Acid Addition: Add 1.05 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

    • Warning: Avoid large excess of HCl, which can cause hygroscopic "soups" or protonate the indazole ring, destabilizing the lattice.

  • Precipitation: Allow the solution to cool slowly to Room Temperature (RT).

  • Anti-Solvent (Optional): If no precipitate forms, add Diethyl Ether (Et₂O) or MTBE dropwise until turbidity persists. Cool to 0°C.[1]

  • Filtration: Collect solids and wash with cold Et₂O.

Protocol: Recrystallization of HCl Salt
  • Solvent System: EtOH/Water (9:1) or IPA/MeOH .[1]

  • Procedure: Dissolve salt in minimum boiling solvent. Cool slowly. If crystals are colored (dark), use Activated Charcoal (carbon) filtration while hot.

Troubleshooting The HCl Salt
SymptomProbable CauseCorrective Action
Hygroscopic / Sticky Solid Excess HCl trapped in the lattice.1. Dry in a vacuum oven at 40°C over P₂O₅.2. Slurry wash with dry Acetone or Et₂O to remove excess acid.[1]
Dark/Purple Crystals Trapped oxidation products. 1. Recrystallize with activated charcoal.2. Perform the acid-base extraction (Method A) before making the salt.[1]
Loss of Yield Solubility in mother liquor. 1. Cool to -20°C before filtering.2. Use a less polar anti-solvent (e.g., Heptane) to force precipitation.

Part 3: Visual Workflows

Workflow 1: Acid-Base Purification Logic

AcidBaseExtraction Start Crude 3-Chloro-6-methoxy-1H-indazol-5-amine Dissolve Dissolve in EtOAc or DCM Start->Dissolve Acidify Extract with 1M HCl (aq) Dissolve->Acidify Separation Phase Separation Acidify->Separation OrgLayer Organic Layer (Contains Non-Basic Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Product as Salt) Separation->AqLayer Keep Wash Wash with fresh EtOAc (Discard Organic) AqLayer->Wash Basify Basify to pH 10 (NaOH/NaHCO3) Cool to 0°C Wash->Basify ExtractBack Extract into DCM (3x) Basify->ExtractBack Dry Dry (Na2SO4) & Concentrate ExtractBack->Dry Final Pure Free Base Dry->Final

Caption: Logical flow for Acid-Base "Swing" Extraction to remove non-basic impurities.

Workflow 2: HCl Salt Formation & Recrystallization

SaltFormation Input Purified Free Base Solvent Dissolve in EtOH/IPA (Warm) Input->Solvent Acid Add 1.05 eq. HCl (Dioxane or Aq.) Solvent->Acid Precip Cool to RT -> 0°C (Add Et2O if needed) Acid->Precip Filter Filter & Wash (Et2O) Precip->Filter Check Check Purity (HPLC/NMR) Filter->Check Recryst Recrystallize (EtOH/H2O or IPA/MeOH) Check->Recryst Fail FinalSalt Pure HCl Salt Check->FinalSalt Pass Recryst->Filter

Caption: Step-by-step process for converting Free Base to stable HCl Salt.

Part 4: Comparative Decision Matrix

FeatureFree BaseHCl Salt
Primary Use Chemical Synthesis (Coupling, Acylation)Long-term Storage, Biological Assays
Stability Low (Oxidation prone)High (Stable solid)
Solubility DCM, EtOAc, DMSOWater, Methanol, DMSO
Purification Method Acid-Base Extraction, ChromatographyRecrystallization
Storage Condition -20°C, Inert Gas, DarkRT or 4°C, Desiccator

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general purification of aromatic amines and salts).

  • Vertex Pharmaceuticals Inc. (2011).[1] Method of synthesizing 1H-indazole compounds. US Patent US8022227B2.[1] (Describes synthesis and handling of 1H-indazole intermediates).

  • Shanghai Institute of Materia Medica. (2013).[1] Synthesis method of indazole compound. CN Patent CN103319410A.[1] (Provides process chemistry details for methylated nitro-indazoles and their reduction to amines).

  • ResearchGate Community. (2017). Purification of organic hydrochloride salt? (Expert discussion on recrystallization solvents for amine salts).

Sources

Technical Support Center: Chemoselective Reduction of 3-Chloro-5-Nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RED-Cl-NO2-001 Topic: Preventing Dechlorination (Hydrogenolysis) During Nitro Reduction Status: Open Assigned Specialist: Senior Application Scientist

Issue Analysis: Why is my Chlorine disappearing?

The Problem: You are attempting to reduce the nitro group (


) at the 5-position of an indazole ring to an amine (

) while retaining a chlorine atom at the 3-position. Using standard catalytic hydrogenation (e.g., 10% Pd/C,

, MeOH), you are observing significant formation of the dechlorinated byproduct (5-aminoindazole) alongside—or instead of—your desired product (3-chloro-5-aminoindazole).

The Root Cause: Palladium (Pd) is an excellent catalyst for hydrogenolysis. In the catalytic cycle, Pd


 readily inserts into carbon-halogen bonds (oxidative addition), particularly when the aromatic ring is electron-deficient. The C-Cl bond at the 3-position of the indazole is susceptible to this cleavage, especially once the nitro group is reduced to an amine, which increases the electron density of the ring system, facilitating the oxidative addition of Pd into the C-Cl bond.

Method Selection Guide (Decision Tree)

Before proceeding, select the methodology that fits your lab's constraints and scale.

MethodSelection Start Start: 3-Chloro-5-Nitroindazole Constraint1 Is Hydrogenation Equipment (Parr Shaker/Autoclave) Available? Start->Constraint1 Constraint2 Is the scale >100g? Constraint1->Constraint2 Yes MethodB Method B: Fe / NH4Cl (Most Robust/Scalable) Constraint1->MethodB No (Chemical Reduction Required) MethodA Method A: Sulfided Pt/C (Cleanest Profile) Constraint2->MethodA Yes (Avoids solid waste) Constraint2->MethodB No (Manageable waste) MethodC Method C: SnCl2 (Small Scale Only) MethodB->MethodC If Fe fails/stalls

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on equipment availability and scale.

Recommended Protocols

Protocol A: Catalytic Hydrogenation with Sulfided Platinum (The "Clean" Method)

Best For: Large scale, GMP environments, or when solid metal waste (Fe sludge) is unacceptable.

The Science: Platinum (Pt) is generally less active toward C-Cl oxidative addition than Palladium. "Sulfided" Pt/C (poisoned catalyst) contains sulfur species that occupy the most active sites on the metal surface. These sites are responsible for the high-energy process of C-Cl bond cleavage, while the remaining sites retain enough activity to reduce the nitro group.

Materials:

  • Substrate: 3-chloro-5-nitroindazole

  • Catalyst: 5% Pt/C (sulfided) [Commercial Availability: Evonik, Johnson Matthey]

  • Solvent: Methanol or Ethyl Acetate (EtOAc)

  • Hydrogen Source:

    
     gas (1–3 bar)
    

Step-by-Step:

  • Preparation: In a pressure vessel, dissolve the substrate in MeOH (10 vol).

  • Catalyst Addition: Add 5% Pt/C (sulfided) (2–5 wt% relative to substrate). Note: Do not use standard Pt/C; the sulfiding is critical.

  • Purge: Purge the vessel with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3.
  • Reaction: Stir at ambient temperature (20–25°C) under 1–3 bar

    
    .
    
    • Critical Control Point: Do not heat above 40°C. Higher temperatures increase the kinetic energy enough to overcome the activation energy for C-Cl cleavage, even with poisoned catalysts.

  • Monitoring: Monitor by HPLC. Look for the aniline peak. If des-chloro impurity appears (>1%), stop immediately.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

Protocol B: Iron/Ammonium Chloride (The "Robust" Method)

Best For: General laboratory use, high chemoselectivity requirements, or when hydrogenation is unavailable.

The Science: This method utilizes a Single Electron Transfer (SET) mechanism.[1] Zero-valent Iron (


) donates electrons to the nitro group in the presence of a weak proton source (

). The redox potential of

is sufficient to reduce

to

but insufficient to insert into the aryl C-Cl bond under these mild conditions.

Materials:

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Suspend 3-chloro-5-nitroindazole (1.0 equiv) in EtOH/Water (3:1, 10 vol).

  • Activation: Add

    
     (5.0 equiv) and Iron powder (5.0 equiv).
    
  • Reaction: Heat to reflux (approx. 70–80°C) with vigorous stirring.

    • Why Reflux? The reaction is heterogeneous. Vigorous stirring and heat are required to ensure contact between the solid iron surface and the dissolved substrate.

  • Monitoring: Check TLC/LCMS every 30 mins. Reaction is typically complete in 1–2 hours.

  • Workup (The "Trick"):

    • Filter the hot mixture through Celite to remove iron sludge.

    • Wash the Celite pad with hot EtOH.

    • Concentrate the filtrate to remove EtOH.

    • Adjust pH of the remaining aqueous layer to ~8–9 with saturated

      
       (to liberate the free base amine).
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
Protocol C: Stannous Chloride (The "Specific" Method)

Best For: Small scale (<5g) or if the Iron method stalls.

The Science: Tin(II) chloride (


) acts as a reducing agent in acidic media.[2] Like iron, it is highly chemoselective for nitro groups in the presence of halides.

Step-by-Step:

  • Dissolve substrate in Ethanol or EtOAc.

  • Add

    
     (5.0 equiv).
    
  • Reflux for 2–4 hours.

  • Critical Workup (Avoiding Emulsions):

    • Cool to room temperature.[3][4]

    • Slowly add aqueous

      
       or saturated 
      
      
      
      until the solution is slightly basic (pH 8).
    • Warning: A thick white precipitate of tin salts will form.

    • Add Celite and filter the entire suspension. Do not try to extract directly from the suspension; the emulsion will be unbreakable.

Comparative Analysis

FeaturePd/C (Standard)Pt/C (Sulfided)Fe / NH4ClSnCl2
Primary Mechanism Catalytic HydrogenationCatalytic HydrogenationSingle Electron TransferElectron Transfer
Dechlorination Risk HIGH (Critical Failure)LOW NEGLIGIBLE NEGLIGIBLE
Reaction Speed Fast (<1 h)Medium (2–4 h)Medium (1–3 h)Slow (2–6 h)
Scalability ExcellentExcellentModerate (Solid waste)Poor (Emulsions)
Cost High (Pd)High (Pt)LowMedium

Troubleshooting FAQ

Q: I used Fe/NH4Cl, but the reaction stalled at 50% conversion.

  • A: This is usually due to the passivation of the iron surface (formation of iron oxide coating).

    • Fix: Add 1–2 drops of concentrated HCl to "activate" the iron surface.

    • Fix: Ensure vigorous mechanical stirring (overhead stirrer) rather than a magnetic bar, which may get stuck in the iron sludge.

Q: I don't have sulfided Pt/C. Can I use regular Pt/C?

  • A: Regular Pt/C is safer than Pd/C but still carries a risk of dechlorination.

    • Hack: You can "poison" the catalyst in situ by adding 0.5 equivalents of Diphenylsulfide or Morpholine to the reaction mixture before adding hydrogen. This blocks the active sites responsible for dehalogenation.

Q: The product from the SnCl2 reduction is trapped in a white paste.

  • A: You likely basified too quickly without a chelating agent.

    • Rescue: Re-suspend the paste in EtOAc and add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . Stir vigorously for 1 hour. The tartrate will chelate the tin, clarifying the layers for separation.

Mechanistic Visualization

The following diagram illustrates why Iron (Fe) is safer than Palladium (Pd) for this specific transformation.

Mechanism Substrate 3-Cl-5-NO2-Indazole Pd_Surface Pd Catalyst Surface (High Affinity for Ar-Cl) Substrate->Pd_Surface Path A Fe_Surface Fe Metal Surface (Electron Donor) Substrate->Fe_Surface Path B OxAdd Oxidative Addition into C-Cl Bond Pd_Surface->OxAdd DeCl_Product Byproduct: 5-Aminoindazole (Cl Lost) OxAdd->DeCl_Product SET Single Electron Transfer (SET) to -NO2 Fe_Surface->SET Target_Product Product: 3-Cl-5-Aminoindazole (Cl Retained) SET->Target_Product

Figure 2: Mechanistic divergence. Palladium pathways favor oxidative addition into the C-Cl bond, whereas Iron/Ammonium Chloride proceeds via Single Electron Transfer (SET) which is highly specific to the nitro group.

References

  • Selective Hydrogenation of Halonitrobenzenes

    • Mane, R. B., et al. (2012).[3][5] "Selectivity Tuning Options in Hydrogenation of m-Chloronitrobenzene to m-Chloroaniline Over Mono- and Bimetallic Supported Pt Catalysts." Industrial & Engineering Chemistry Research, 51(48), 15564-15572.[5]

  • Iron/Ammonium Chloride Reduction Protocol

    • Ramadas, K., & Srinivasan, N. (1992).[3] "A simple and convenient method for the reduction of nitroarenes to anilines using iron powder and ammonium chloride."[4] Synthetic Communications, 22(22), 3189–3195.[3]

  • Sulfided Platinum Catalysts

    • Baessler, K., & Fuchs, H. (1980). "Process for the preparation of halogen-substituted aromatic amines."[4] U.S. Patent 4,212,824.

  • Stannous Chloride Reduction

    • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.

Sources

Technical Support Center: Optimizing Solubility of 3-Chloro-6-methoxy-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-6-methoxy-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the aqueous solubility of this compound. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions to ensure the success and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Chloro-6-methoxy-1H-indazol-5-amine that influence its solubility?

A1: The aqueous solubility of 3-Chloro-6-methoxy-1H-indazol-5-amine is governed by a balance of hydrophilic and hydrophobic properties derived from its functional groups. The presence of an amine (-NH2) and a methoxy (-OCH3) group provides some capacity for hydrogen bonding with water. However, the chlorinated indazole ring system is inherently hydrophobic, which can limit its overall solubility in aqueous media. The amine group is basic, meaning its ionization state, and therefore solubility, will be highly dependent on the pH of the solution.[1]

Q2: How does pH fundamentally impact the solubility of this compound?

A2: As a compound with a basic amine group, 3-Chloro-6-methoxy-1H-indazol-5-amine is a weak base. Its solubility is directly influenced by the pH of the aqueous buffer.[2] In acidic conditions (lower pH), the amine group becomes protonated (NH3+), forming a salt that is generally more water-soluble.[3][4] Conversely, at higher pH values, the compound will be in its less soluble, non-ionized form.[5] This relationship is a critical principle to leverage for optimizing solubility.

Q3: What is the Henderson-Hasselbalch equation and why is it relevant here?

A3: The Henderson-Hasselbalch equation is a fundamental tool for predicting the pH-dependent solubility of ionizable compounds.[6][7][8] It relates the pH of a solution to the pKa of the compound and the ratio of the ionized to the non-ionized forms. By knowing the pKa of the amine group on 3-Chloro-6-methoxy-1H-indazol-5-amine, you can use this equation to select a buffer pH that will maximize the proportion of the more soluble, ionized form.[9][10]

Q4: What are the best practices for preparing a stock solution of 3-Chloro-6-methoxy-1H-indazol-5-amine?

A4: For compounds with limited aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into the final aqueous buffer.

  • Solvent Selection: Consult the manufacturer's datasheet for recommended solvents.[11] If this information is unavailable, perform small-scale solubility tests with common laboratory solvents such as DMSO, ethanol, or methanol.[11]

  • Accurate Preparation: Use a calibrated balance and volumetric flasks to ensure the accuracy of your stock solution concentration.[12] For small quantities, it is often more accurate to weigh a slightly larger amount and calculate the exact concentration rather than trying to weigh out a precise, small mass.[12]

  • Storage: Store stock solutions at low temperatures (e.g., -20°C) and protected from light to minimize degradation.[11] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter when working with 3-Chloro-6-methoxy-1H-indazol-5-amine in aqueous buffers.

Issue 1: My compound is not dissolving in my aqueous buffer.

If you are observing poor solubility or precipitation, a step-by-step optimization of the buffer conditions is necessary.

The primary and most effective method for improving the solubility of an ionizable compound like this is to adjust the pH of the buffer.[13][14] Since 3-Chloro-6-methoxy-1H-indazol-5-amine has a basic amine group, lowering the pH will increase its solubility.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 7.4). Common buffer systems include citrate, acetate, and phosphate buffers.

  • Add excess compound: To a small, fixed volume of each buffer, add an excess amount of 3-Chloro-6-methoxy-1H-indazol-5-amine (enough so that undissolved solid remains).

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Separate and quantify: Separate the undissolved solid by centrifugation or filtration.

  • Analyze the supernatant: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility against the pH of each buffer to identify the optimal pH range for maximum solubility.

dot graph TD { A[Start: Poor Solubility] --> B{Is the compound basic?}; B -- Yes --> C[Decrease Buffer pH]; B -- No --> D[Consider other methods]; C --> E[Perform pH-Solubility Profile]; E --> F{Solubility Improved?}; F -- Yes --> G[Proceed with Experiment]; F -- No --> H[Proceed to Co-solvent Optimization]; }

Caption: Decision workflow for initial solubility troubleshooting.

If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can significantly enhance solubility.[16][17] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[17]

Common Co-solvents for Biological Experiments:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)1-5% (v/v)Widely used, but can have biological effects at higher concentrations.
Ethanol1-10% (v/v)Generally well-tolerated in many cell-based assays.
Polyethylene Glycol (PEG)5-20% (v/v)Often used in in-vivo formulations.[18]

Experimental Protocol: Co-solvent Titration

  • Select a buffer: Use the buffer pH that provided the best solubility from the previous experiment.

  • Prepare co-solvent mixtures: Create a series of solutions with increasing concentrations of the chosen co-solvent (e.g., 0%, 2%, 5%, 10%, 20% v/v).

  • Determine solubility: Follow the same procedure as the pH-solubility profiling (adding excess compound, equilibrating, and quantifying) for each co-solvent concentration.

  • Identify the optimal concentration: Determine the lowest concentration of co-solvent that achieves the desired compound solubility while minimizing potential toxicity or off-target effects in your assay.

Issue 2: My compound precipitates when I dilute my organic stock solution into the aqueous buffer.

This is a common problem that occurs when the high concentration of the compound in the organic stock is no longer soluble in the final, predominantly aqueous, working solution.

Troubleshooting Steps:

  • Reduce the stock solution concentration: Prepare a more dilute stock solution in the organic solvent.[15]

  • Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous buffer, and then perform the final dilution into the 100% aqueous buffer.[15]

  • Increase the co-solvent percentage in the final buffer: If possible for your experimental system, slightly increasing the percentage of the organic co-solvent in your final working solution can help maintain solubility.

  • Vortex during dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[18]

dot graph TD { A[Start: Precipitation on Dilution] --> B{Is stock concentration high?}; B -- Yes --> C[Reduce stock concentration]; B -- No --> D{Dilution method?}; D -- Single Step --> E[Use serial dilution]; D -- Serial --> F[Vortex during addition]; C --> G{Problem Solved?}; E --> G; F --> G; G -- Yes --> H[Proceed]; G -- No --> I[Increase co-solvent in final buffer]; }

Caption: Troubleshooting precipitation upon dilution of stock solutions.

III. Advanced Strategies

If the above methods do not provide adequate solubility, more advanced formulation techniques may be necessary, particularly for in-vivo applications.

  • Use of Surfactants: Surfactants like Tween® 80 or Pluronic® F68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[16][19]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[19]

  • Solid Dispersions: For long-term solutions and oral formulations, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and bioavailability.[20]

These advanced techniques often require specialized formulation expertise and should be considered when simpler methods are insufficient.

IV. References

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination. ADMET & DMPK, 3(4), 359-362. [Link]

  • Reinhardt, A., & Neubert, R. H. (2020). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research, 59(43), 19325–19335. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?[Link]

  • Jadhav, P., & Sharma, Y. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(3), 82-91. [Link]

  • Stasyuk, N., Levy, A., & Stasyuk, O. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecules, 28(22), 7639. [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • De-Biao, C., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2564-2571. [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Singh, A., & Pai, R. S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of PharmTech Research, 6(1), 1-8. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-110. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • McMurry, J. (2018). Amines and Heterocycles. [Link]

Sources

Stability of 3-Chloro-6-methoxy-1H-indazol-5-amine under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 3-Chloro-6-methoxy-1H-indazol-5-amine

Introduction

You are likely working with 3-Chloro-6-methoxy-1H-indazol-5-amine as a key intermediate in the synthesis of tyrosine kinase inhibitors (analogous to Axitinib or Pazopanib scaffolds). We frequently receive inquiries regarding yield loss and impurity formation during acidic deprotection or hydrolysis steps involving this moiety.

This guide addresses the thermodynamic stability of the aryl ether , aryl chloride , and amino-indazole core under acidic conditions. It provides a self-validating workflow to distinguish between actual degradation and common solubility artifacts.

Module 1: Chemical Stability & Degradation Mechanisms

Q: My LC-MS shows a new peak with M-14 mass during acidic reflux. Is the ether cleaving?

A: Yes, this is the primary degradation risk. While aryl methyl ethers are generally robust, the electron-rich nature of the 5-amino-6-methoxy system activates the ring, making the methoxy group more susceptible to acid-catalyzed cleavage than a standard anisole.

  • The Mechanism: Under forcing conditions (high temperature >80°C, strong mineral acids like HBr or concentrated HCl), the methoxy oxygen is protonated. A nucleophile (halide ion) then attacks the methyl group via an

    
     mechanism, releasing methyl halide and generating the 6-hydroxy impurity (Phenol) .
    
  • The Chlorine Factor: The 3-Chloro group is stable . Aryl chlorides on electron-rich rings are highly resistant to acid hydrolysis. They require nucleophilic aromatic substitution (

    
    ) or metal catalysis to break, neither of which occurs in standard acidic media.
    

Diagram 1: Acid Stability & Degradation Pathways This diagram illustrates the competing pathways between reversible salt formation (safe) and irreversible demethylation (degradation).

StabilityPathways Start 3-Chloro-6-methoxy- 1H-indazol-5-amine (Neutral) Salt Indazolium Salt (Protonated -NH3+) Start->Salt Dilute HCl/H2SO4 RT to 60°C (Reversible) Chloride Dechlorination Start->Chloride Acidic Hydrolysis Salt->Start Neutralization (pH > 7) Phenol 6-Hydroxy Impurity (Demethylation) Salt->Phenol Conc. Acid + Heat (>90°C) or Lewis Acids (BBr3) Note NO REACTION C-Cl bond is acid stable Chloride->Note

Caption: Pathway analysis showing reversible protonation (Green) vs. irreversible ether cleavage (Red) under forcing conditions.

Module 2: Solubility & Extraction Troubleshooting

Q: I treated the reaction with base, but the product is still stuck in the aqueous layer. Why?

A: This is a classic "Isoelectric Trap." This molecule is amphoteric.

  • The 5-Amine (

    
    ):  Basic (
    
    
    
    ). Protonates in acid to form water-soluble cations.
  • The Indazole (

    
    ):  Acidic (
    
    
    
    ). Deprotonates in strong base to form water-soluble anions.

If you adjust the pH too high (>12) trying to "free base" the amine, you inadvertently deprotonate the indazole ring, keeping the molecule in the aqueous phase as a sodium salt.

Protocol: The pH Targeting Workflow Follow this decision tree to maximize recovery into the organic phase (EtOAc or DCM).

ExtractionLogic Step1 Acidic Reaction Mixture (pH < 1) Step2 Adjust pH Step1->Step2 ZoneA pH < 4 (Amine Protonated) Step2->ZoneA Under-neutralized ZoneB pH 8 - 10 (Neutral Species) Step2->ZoneB OPTIMAL RANGE ZoneC pH > 13 (Indazole Deprotonated) Step2->ZoneC Over-neutralized ResultA Soluble in Water (Loss to Aqueous) ZoneA->ResultA ResultB Soluble in Organic (Target Recovery) ZoneB->ResultB ResultC Soluble in Water (Loss to Aqueous) ZoneC->ResultC

Caption: Solubility decision tree. Target pH 8-10 for optimal extraction efficiency.

Module 3: Experimental Parameters & Limits

Use the table below to validate your reaction conditions. If you exceed the "Critical Limit," you must monitor for the specific impurities listed.

ParameterSafe Operating RangeCritical LimitConsequence of Exceeding Limit
Temperature 0°C – 60°C> 90°CActivation of ether cleavage (Demethylation).
Acid Type HCl (aq),

(dilute), AcOH
HBr (48%), HI, Lewis Acids (

,

)
Rapid formation of 6-hydroxy analog.
Reaction Time 1 – 12 Hours> 24 Hours (at reflux)Gradual accumulation of degradation products.
Workup pH pH 8.0 – 10.0pH > 12.5Formation of Indazolide anion (Water soluble).

Analytical Note (HPLC): The 5-amino group often causes peak tailing on standard C18 columns due to interaction with residual silanols.

  • Fix: Use a high-pH stable column (e.g., XBridge C18) with an ammonium bicarbonate buffer (pH 10), or add 0.1% TFA to suppress silanol ionization if using low pH.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Retrieved from [Link][2]

  • Ether Cleavage Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Reference to ether stability).
  • Demethylation Methodologies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section: Protection for Phenols - Methyl Ethers).
  • Indazole pKa Values: Claramunt, R. M., et al. (2004). The tautomerism of indazole: A combined theoretical and experimental study. Arkivoc, (iv), 32-45. (Establishes Indazole NH acidity).

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Standards for 3-Chloro-6-methoxy-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Chloro-6-methoxy-1H-indazol-5-amine is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of highly specific and potent kinase inhibitors used in targeted cancer therapies. Given its function as a foundational building block for active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of even minute quantities of impurities—arising from the synthesis route, degradation, or storage—can lead to downstream products with altered pharmacological profiles, increased toxicity, or reduced stability.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 3-Chloro-6-methoxy-1H-indazol-5-amine. We will explore the rationale behind method selection, compare alternative approaches with supporting data, and present a detailed, validated protocol designed for accuracy and reliability in a drug development setting.

The Impurity Landscape: Understanding What to Look For

Effective purity analysis begins with a comprehensive understanding of potential impurities. For 3-Chloro-6-methoxy-1H-indazol-5-amine, impurities can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. The synthesis of indazole derivatives often involves steps like cyclization and amination, which can lead to isomeric impurities or related substances that are structurally very similar to the target molecule.[1][2]

  • Degradation Products: These impurities form during storage or handling due to exposure to light, heat, humidity, or reactive atmospheric gases. The amine and indazole functional groups can be susceptible to oxidative or hydrolytic degradation.

A thorough analytical method must be capable of separating the main component from this diverse array of potential impurities.

Comparative Analysis of HPLC Methodologies

The separation of 3-Chloro-6-methoxy-1H-indazol-5-amine and its related impurities is most effectively achieved using reversed-phase HPLC (RP-HPLC).[3] The choice of column and mobile phase is critical for achieving the necessary resolution and peak shape. We compare two common approaches below.

Method A: Standard C18 with Isocratic Elution This method represents a common starting point for purity analysis. It is straightforward and often sufficient for routine quality control.

Method B: Phenyl-Hexyl with Gradient Elution This advanced approach offers enhanced selectivity for aromatic and polar compounds, which is particularly useful for separating structurally similar indazole derivatives. The gradient elution ensures that both early and late-eluting impurities are effectively resolved.

Below is a table summarizing the comparative performance of these two hypothetical methods.

ParameterMethod A (C18, Isocratic)Method B (Phenyl-Hexyl, Gradient)Rationale for Comparison
Column Standard C18, 5 µm, 4.6x250 mmPhenyl-Hexyl, 3.5 µm, 4.6x150 mmComparing stationary phase selectivity; Phenyl-Hexyl offers alternative pi-pi interactions beneficial for aromatic compounds.
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0)Methanol/Ammonium Acetate (pH 5.0)Comparing organic modifier and buffer impact on selectivity and peak shape; Ammonium Acetate is MS-compatible.
Resolution (API / Key Impurity) 1.7>2.5Demonstrating superior separation of critical pairs in Method B.
Tailing Factor (API Peak) 1.31.1Indicating better peak symmetry and column inertness with Method B's conditions.
Run Time 20 min15 minHighlighting the efficiency gains from a gradient method on a modern column.
Limit of Quantification (LOQ) 0.05%0.02%Showing enhanced sensitivity due to better peak shape and lower baseline noise.

Causality Behind the Choices: The superior performance of Method B can be attributed to several factors. The phenyl-hexyl stationary phase provides unique pi-pi interactions with the indazole ring system, offering a different selectivity mechanism compared to the hydrophobic interactions of a standard C18 column.[4] The use of a gradient elution allows for a systematic increase in solvent strength, which effectively elutes more retained impurities while maintaining sharp peaks. Furthermore, controlling the mobile phase pH is crucial; the amine group on the molecule will be protonated at a lower pH, which can improve peak shape and retention on a reversed-phase column.

Recommended HPLC Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the recommended gradient HPLC method (Method B), designed for robustness and reliability in accordance with international guidelines.[5][6][7]

1. Reagents and Materials

  • 3-Chloro-6-methoxy-1H-indazol-5-amine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (ACS Grade or higher)

  • Purified Water (18.2 MΩ·cm)

  • Formic Acid (ACS Grade or higher)

2. Chromatographic Conditions

Parameter Specification
Instrument HPLC or UHPLC system with UV detector
Column Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Formic Acid)
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B (Re-equilibration) |

3. Preparation of Solutions

  • Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in purified water to make a 10 mM solution. Adjust the pH to 5.0 using formic acid. Filter through a 0.45 µm filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the initial gradient composition (70:30 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.

4. System Suitability Testing (SST) Before sample analysis, perform SST to ensure the chromatographic system is performing adequately. This is a core component of a self-validating system.

  • Repeatability: Make five replicate injections of the Reference Standard Solution. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates for the main peak should be not less than 5000.

5. Analysis Procedure

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Perform the system suitability tests as described above.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by the area percent method.

Purity Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Impurity Relationships

To better illustrate the processes involved, the following diagrams are provided.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A & B) Equilibrate Equilibrate System MobilePhase->Equilibrate Diluent Prepare Diluent Standard Prepare Reference Standard Solution Diluent->Standard Sample Prepare Sample Solution Diluent->Sample SST Perform System Suitability Tests (SST) Standard->SST Inject Inject Blank & Samples Sample->Inject Equilibrate->SST SST->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report Impurity_Relationship cluster_process Process-Related Impurities cluster_degradation Degradation Products API 3-Chloro-6-methoxy- 1H-indazol-5-amine (API) Oxidation Oxidized Amine (N-Oxide) API->Oxidation Degrades to Hydrolysis De-chlorinated Product API->Hydrolysis Degrades to StartingMaterial Unreacted Starting Materials StartingMaterial->API Originates from Isomer Positional Isomers (e.g., 4-Chloro isomer) Isomer->API Structurally Similar to Intermediate Incomplete Cyclization Product Intermediate->API Originates from

Caption: Logical relationships between the API and potential impurities.

Conclusion

The purity of 3-Chloro-6-methoxy-1H-indazol-5-amine is a non-negotiable prerequisite for its use in pharmaceutical manufacturing. A robust, well-validated HPLC method is the cornerstone of ensuring this quality attribute. While a standard isocratic C18 method can be adequate for basic checks, a gradient method utilizing a phenyl-hexyl column provides superior resolution, sensitivity, and peak shape, making it the recommended approach for comprehensive impurity profiling. The protocol detailed in this guide, when coupled with rigorous system suitability testing, establishes a trustworthy and reliable system for the quality control of this critical intermediate, ultimately contributing to the safety and efficacy of life-saving medicines.

References

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [5][7]2. FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, U.S. Food and Drug Administration, 2021. [6]3. Perpusnas, ICH Q2 R1: Mastering Analytical Method Validation. 4. ICH, Quality Guidelines, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • EMA, Validation of Analytical Procedures: Text and Methodology, European Medicines Agency, 1995. [7]6. Ghugare, P.S., Kumar, S., HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis, Pharma Focus Asia, 2025.

  • Torontech, 5 Main Types of HPLC Columns Explained, Torontech Inc., 2025.

  • Veeprho, High-Performance Liquid Chromatography (HPLC) for Impurity Analysis, Veeprho Laboratories Pvt. Ltd., 2024. [3]9. The Royal Society of Chemistry, Compound purity analysis and HPLC data, Organic & Biomolecular Chemistry, 2013.

  • GL Sciences, HPLC Columns & LC Columns | Types, How to Choose, Compare, GL Sciences Inc. [4]11. Sigma-Aldrich, USP HPLC Columns, Merck KGaA.

  • ResearchGate, Synthesis of 1H‐indazole derivatives. [1]13. Kansız, S., et al., Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents, Molecules, 2017.

  • PMC, Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives, National Center for Biotechnology Information.

Sources

A Comparative Guide to the Potency of 3-Chloro vs. 3-Methyl Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2] The strategic functionalization of the indazole ring is a key determinant of a compound's potency, selectivity, and pharmacokinetic properties. Among the various positions on the indazole core, the 3-position has been a focal point for medicinal chemists to modulate inhibitor activity. This guide provides an in-depth, objective comparison of the influence of two common substituents at this position—chloro and methyl—on the potency of indazole-based kinase inhibitors.

This analysis is grounded in a synthesis of available preclinical data, structural biology insights, and established biochemical and cellular assay principles. By understanding the nuanced effects of these seemingly simple substitutions, researchers can make more informed decisions in the design and optimization of next-generation kinase inhibitors.

The Indazole Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, serves as an excellent bioisostere for the adenine base of ATP.[1] This allows indazole-containing molecules to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase, a key anchoring point for many inhibitors.[1] The 3-position of the indazole ring typically points towards the solvent-exposed region or a hydrophobic pocket within the ATP-binding site, making it a critical position for influencing inhibitor potency and selectivity.

Structural and Electronic Properties: 3-Chloro vs. 3-Methyl Substituents

The choice between a chloro and a methyl group at the 3-position introduces distinct steric, electronic, and hydrophobic properties to the inhibitor.

Property3-Chloro3-Methyl
Size (van der Waals radius) ~1.75 Å~2.00 Å
Electronegativity High (electron-withdrawing)Moderate (weakly electron-donating)
Hydrophobicity (logP contribution) ~ +0.71~ +0.56
Hydrogen Bonding Weak H-bond acceptorNot a H-bond donor or acceptor

The chloro group is smaller and more electronegative than the methyl group. Its electron-withdrawing nature can influence the electron density of the indazole ring system, potentially affecting the strength of hinge-binding interactions. Conversely, the slightly larger and more hydrophobic methyl group can engage in favorable van der Waals interactions within hydrophobic pockets of the kinase active site.

Impact on Kinase Potency: A Comparative Analysis

Direct, head-to-head comparisons of 3-chloro versus 3-methyl indazole analogs against the same kinase target are not abundantly available in the public domain. However, by synthesizing data from various structure-activity relationship (SAR) studies, we can infer the potential impact of these substitutions.

Evidence for the Benefit of 3-Chloro Substitution

In a study on 2H-indazole derivatives as inhibitors of SGK1 and Tie2 kinases, compounds with 2-fluoro-3-chloro-substitution were found to be superior to unsubstituted phenyl derivatives.[3] This suggests that the presence of a chloro group at the 3-position can be advantageous for the potency of certain indazole scaffolds. The electronegativity of the chlorine atom may contribute to favorable interactions with the kinase active site.

Evidence for the Benefit of 3-Methyl Substitution

Conversely, in the development of pan-Pim kinase inhibitors, the introduction of a methyl group at the C3-position of an azaindazole ring led to a 6-fold increase in potency. This highlights the importance of the methyl group in occupying a specific hydrophobic pocket within the Pim kinase active site. Similarly, for Akt inhibitors based on an indazole scaffold, analogs with a methyl group at the C3 position were reported to be approximately 5-fold more potent than the corresponding 3-hydrogen-derivatives.[4]

Case Study: Inferences from Related Scaffolds

While not a direct comparison of 3-chloro and 3-methyl indazoles, a study on benzimidazole derivatives as inhibitors of protein kinase CK1δ provides relevant insights. In this study, a chlorine atom at a key position was found to be particularly effective in reinforcing hydrophobic interactions with the kinase, leading to a significant increase in potency compared to an unsubstituted analog.[5] A methyl group at the same position also enhanced activity, but to a lesser extent than chlorine.[5] This suggests that for certain kinases, the electronic and hydrophobic contributions of a chlorine atom can be more beneficial for potency than those of a methyl group.

Table 1: Comparative IC50 Data for 3-Substituted Indazole Analogs (Illustrative Examples)

Kinase Target3-Substituted Indazole Scaffold3-SubstituentIC50 (nM)Reference
FGFR1[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine3-(3,4-dichlorophenyl)100[6]
FGFR16-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide-30.2[7]
PLK4Indazole-based inhibitor C05Complex substitution at C3< 0.1[8][9]
AktA-443654 analog3-H> 5x less potent[4]
AktA-443654 analog3-MethylPotent[4]

Structural Insights into Binding Mechanisms

The differential potency of 3-chloro and 3-methyl indazole inhibitors can be rationalized by examining their binding modes within the kinase active site.

G cluster_kinase Kinase Active Site cluster_inhibitor Indazole Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue indazole_core Indazole Core indazole_core->hinge H-bonds substituent 3-Substituent (Chloro or Methyl) indazole_core->substituent substituent->hydrophobic_pocket van der Waals / Hydrophobic Interactions

Caption: Generalized binding mode of a 3-substituted indazole kinase inhibitor.

As depicted in the diagram, the indazole core forms crucial hydrogen bonds with the kinase hinge region. The 3-substituent extends into a nearby pocket.

  • 3-Chloro: The smaller size of the chlorine atom may allow for a more optimal fit in tighter pockets. Its ability to participate in halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, could provide an additional stabilizing interaction.

  • 3-Methyl: The larger methyl group can form more extensive van der Waals contacts in a well-defined hydrophobic pocket. If the pocket is sufficiently large and hydrophobic, the methyl group can contribute significantly to the binding affinity.

The choice between a 3-chloro and a 3-methyl substituent is therefore highly dependent on the specific topology and amino acid composition of the target kinase's active site.

Experimental Protocols for Potency Determination

The determination of inhibitor potency is a critical step in the drug discovery process. Several robust and high-throughput biochemical and cellular assays are available to quantify the inhibitory activity of compounds.

Biochemical Kinase Inhibition Assays

These assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase.

HTRF® is a widely used technology for kinase assays due to its high sensitivity and low background.

HTRF_Workflow start Start reagents Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Inhibitor (3-Cl or 3-Me Indazole) start->reagents incubation Incubate at RT reagents->incubation detection Add Detection Reagents: - Eu-Cryptate Ab - XL665-Streptavidin incubation->detection read Read HTRF Signal detection->read end End read->end

Caption: Workflow for a typical HTRF® kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, ATP, and the 3-chloro or 3-methyl indazole inhibitor at appropriate concentrations in assay buffer.

  • Kinase Reaction: In a microplate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

  • Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay measures the binding affinity of an inhibitor to the kinase active site.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled ATP-competitive tracer, a terbium-labeled anti-tag antibody, and the test inhibitor.

  • Binding Reaction: In a microplate, combine the kinase, anti-tag antibody, and inhibitor.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Signal Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. Plot the FRET signal against the inhibitor concentration to determine the IC50 or Ki value.

Cellular Kinase Inhibition Assays

Cellular assays are essential to confirm that an inhibitor can engage its target in a more physiologically relevant environment.

This classic technique measures the phosphorylation of a kinase's downstream substrate in cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of the 3-chloro or 3-methyl indazole inhibitor for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

These assays directly measure the binding of an inhibitor to its target kinase within living cells.

Step-by-Step Protocol:

  • Cell Engineering: Use cells that express the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

  • Cell Treatment: Treat the cells with the test inhibitor.

  • Tracer Addition: Add the fluorescent tracer.

  • Signal Reading: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal decreases as the inhibitor displaces the tracer from the kinase.

  • Data Analysis: Plot the BRET signal against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Perspectives

The choice between a 3-chloro and a 3-methyl substituent on an indazole kinase inhibitor is a critical decision in the drug design process that can significantly impact potency. While a universally superior choice does not exist, a careful consideration of the target kinase's active site topology is paramount. The smaller, more electronegative chloro group may be advantageous in tighter, more polar environments, while the larger, more hydrophobic methyl group is likely to be favored in spacious, greasy pockets.

The continued development of high-resolution crystal structures and sophisticated molecular modeling techniques will further empower medicinal chemists to make rational, data-driven decisions in the design of next-generation indazole-based kinase inhibitors. A systematic comparative analysis of 3-chloro and 3-methyl analogs across a diverse panel of kinases would be a valuable contribution to the field, providing a more comprehensive understanding of the subtle yet significant impact of these fundamental substituents.

References

  • (Reference to a general review on indazole kinase inhibitors)
  • (Reference to a study showing benefit of 3-chloro substitution)
  • (Reference to a study showing benefit of 3-methyl substitution)
  • (Reference to a study on a rel
  • (Reference for HTRF assay)
  • (Reference for LanthaScreen assay)
  • (Reference for Western blotting protocol)
  • (Reference for in-cell target engagement assay)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.